Mycinamicin VII
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H47NO7 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C29H47NO7/c1-8-25-22(17-31)11-9-10-12-24(32)19(3)15-20(4)28(18(2)13-14-26(33)36-25)37-29-27(34)23(30(6)7)16-21(5)35-29/h9-14,18-23,25,27-29,31,34H,8,15-17H2,1-7H3/b11-9+,12-10+,14-13+/t18-,19+,20-,21+,22+,23-,25+,27+,28+,29-/m0/s1 |
InChI Key |
HREUKRQZLNMEFQ-KMWMHNJKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Mycinamicin VII from Micromonospora griseorubida: A Technical Guide
Abstract
Mycinamicins, a family of 16-membered macrolide antibiotics, are produced by the fermentation of the actinomycete Micromonospora griseorubida. While major components such as Mycinamicin I and II have been extensively studied, the minor components, including Mycinamicin VII, represent a valuable area of research for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and isolation of this compound. It details the fermentation of Micromonospora griseorubida, the extraction of the mycinamicin complex, and a multi-step chromatographic purification process for the isolation of this compound. This document is intended for researchers, scientists, and drug development professionals in the field of natural product chemistry and antibiotic discovery.
Introduction
The mycinamicins are a group of macrolide antibiotics first isolated from the culture broth of Micromonospora griseorubida.[1][2] These compounds exhibit potent activity against Gram-positive bacteria.[] The mycinamicin complex consists of several related structures, with Mycinamicins I and II being the major products of fermentation in many industrial strains.[4][5] However, the culture broth also contains a variety of minor components, including this compound, which possess unique structural features that are of interest for structure-activity relationship studies and the development of new antimicrobial agents.[6]
This guide outlines the key experimental procedures for the successful isolation and characterization of this compound from the fermentation broth of Micromonospora griseorubida.
Fermentation of Micromonospora griseorubida
The production of mycinamicins is achieved through submerged fermentation of Micromonospora griseorubida. The composition of the fermentation medium and the culture conditions are critical for obtaining a good yield of the mycinamicin complex.
Culture Medium and Conditions
A typical fermentation medium for the production of mycinamicins is detailed in Table 1. The inclusion of inorganic sulfates, such as MgSO₄·7H₂O, has been shown to significantly stimulate mycinamicin production.[4]
Table 1: Fermentation Medium for Micromonospora griseorubida
| Component | Concentration (g/L) |
| Glucose | 20 |
| Soluble Starch | 30 |
| Soybean Meal | 15 |
| Yeast Extract | 5 |
| CaCO₃ | 2 |
| MgSO₄·7H₂O | 6 |
| NaCl | 3 |
| K₂HPO₄ | 0.5 |
The fermentation is typically carried out in shake flasks or bioreactors at 30-34°C for 7-10 days with continuous agitation and aeration.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and several stages of chromatography. A general workflow for this process is depicted in the diagram below.
Caption: Workflow for the isolation of this compound.
Experimental Protocol: Extraction of the Mycinamicin Complex
-
Harvesting: At the end of the fermentation, the culture broth is harvested.
-
Separation: The broth is centrifuged to separate the supernatant from the mycelial cake.
-
Extraction: The supernatant is adjusted to a basic pH (e.g., pH 9.0) and extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. This is typically repeated three times to ensure complete extraction of the mycinamicins.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing the mycinamicin complex.
Experimental Protocol: Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to separate the individual mycinamicin components.
-
Column Preparation: A column is packed with silica gel 60 and equilibrated with a non-polar solvent system (e.g., chloroform).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the equilibration solvent and loaded onto the column.
-
Elution: The column is eluted with a stepwise gradient of increasing polarity, typically a chloroform-methanol mixture.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the mycinamicin complex.
The fractions containing the mycinamicin complex are pooled, concentrated, and further purified by preparative reversed-phase HPLC. This step is critical for separating the minor components, including this compound.
Table 2: Preparative HPLC Parameters for this compound Isolation
| Parameter | Condition |
| Column | C18 Reversed-Phase, preparative scale (e.g., 20 x 250 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with a buffer (e.g., ammonium acetate) |
| Flow Rate | Typically 10-20 mL/min for a preparative column |
| Detection | UV at 230 nm |
| Injection Volume | Dependent on column capacity and sample concentration |
By carefully collecting the fractions corresponding to the elution time of this compound, a highly purified sample can be obtained.
Structural Elucidation and Physicochemical Properties
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₇H₅₉NO₁₁ |
| Molecular Weight | 697.86 g/mol |
| UV λmax (MeOH) | 238 nm |
| ¹H NMR (CDCl₃) | Characteristic signals for the macrolide ring, desosamine, and mycinose moieties. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbon skeleton of the macrolide and sugar units. |
| Mass Spectrometry | [M+H]⁺ ion observed at m/z 698.4 |
The relationship between the different mycinamicins and their biosynthetic precursors can be visualized as a simplified pathway.
Caption: Simplified biosynthetic relationship of selected mycinamicins.
Conclusion
The isolation of minor components like this compound from the complex fermentation broth of Micromonospora griseorubida requires a systematic and multi-step purification strategy. The combination of solvent extraction, silica gel chromatography, and preparative HPLC is an effective approach for obtaining pure this compound. The detailed characterization of these minor mycinamicins is essential for expanding our understanding of their structure-activity relationships and for the potential development of new and improved macrolide antibiotics.
References
- 1. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
Mycinamicin VII producing organism and fermentation conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of Mycinamicin VII, a potent macrolide antibiotic. It details the producing microorganism, optimal fermentation conditions, biosynthetic pathways, and analytical methodologies for quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery, development, and manufacturing of novel antibiotics.
Producing Organism: Micromonospora griseorubida
The primary producer of the mycinamicin complex, including this compound, is the Gram-positive actinobacterium, Micromonospora griseorubida.[1] Various strains of this species have been isolated and genetically improved to enhance the production of specific mycinamicin congeners. Industrial production strains have been developed through mutagenesis to optimize the yield of Mycinamicin I and II, which are major products alongside other variants like IV and V in wild-type strains.[1]
Fermentation Conditions for Mycinamicin Production
The successful cultivation of Micromonospora griseorubida and subsequent production of mycinamicins are highly dependent on the composition of the fermentation medium and specific culture parameters.
Seed Culture Medium and Preparation
A robust seed culture is essential for initiating a productive fermentation. The following table outlines the composition of a typical seed medium for M. griseorubida.
| Component | Concentration |
| Dextrin | 2.0% |
| Cotton Seed Flour | 2.5% |
| Peptone | 0.5% |
| Yeast Extract | 2.5% |
| CaCO₃ | 0.1% |
| FeSO₄·7H₂O | 0.004% |
| CoCl₂·6H₂O | 0.0002% |
| pH (adjusted with 1N NaOH) | 7.5 |
Experimental Protocol: Seed Culture Preparation
-
Prepare the seed medium by dissolving the components in distilled water.
-
Adjust the pH to 7.5 using a 1N NaOH solution.
-
Dispense 50 ml of the medium into 500-ml baffled Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving.
-
Inoculate the sterilized medium with a stock culture of M. griseorubida.
-
Incubate the flasks for 2 days at 30°C on a rotary shaker.
Production Medium and Fermentation Parameters
For the main fermentation phase aimed at mycinamicin production, a modified PM-5 medium has been shown to be effective. A critical component of this medium is a high concentration of sulfate, typically in the form of MgSO₄·7H₂O, which significantly enhances mycinamicin yield.[2][3]
| Component | Concentration (Modified PM-5 Medium) |
| Dextrin | 14.0% |
| Cotton Seed Flour | 4.2% |
| Wheat Germ | 7.5% |
| CaCO₃ | 0.79% |
| MgSO₄·7H₂O | 0.72% |
| K₂HPO₄ | 0.29% |
| FeSO₄·7H₂O | 0.0096% |
| CoCl₂·6H₂O | 0.00024% |
| ZnSO₄·7H₂O | 0.001% |
| MnSO₄ | 0.001% |
Experimental Protocol: Mycinamicin Fermentation
-
Prepare the modified PM-5 production medium.
-
Dispense the medium into fermentation vessels.
-
Sterilize the medium by autoclaving.
-
Inoculate the production medium with the seed culture (typically 10% v/v).
-
Incubate the fermentation culture at 30°C for up to 9 days. Maintain agitation to ensure adequate aeration.
-
Monitor the production of mycinamicins at regular intervals using a suitable analytical method such as HPLC.
Quantitative Impact of Fermentation Conditions on Mycinamicin Titer:
| Condition | Mycinamicin II Titer (mg/ml) | Reference Strain |
| Standard PM-5 Medium | ~1.1 | M. griseorubida 89M-63-6 (dotriacolide non-producing) |
| PM-5 with Dotriacolide addition (4 mg/ml) | ~3.2 | M. griseorubida 89M-63-6 |
| Modified PM-5 (High Sulfate) | 3.5 | M. griseorubida 88M-41-7 (high producer) |
| High Sulfate Consuming Mutant | 4.5 | M. griseorubida 91SM1 |
Biosynthesis and Regulation of Mycinamicin Production
The production of mycinamicins is a complex process involving a large polyketide synthase (PKS) system and subsequent tailoring enzymes. The biosynthetic gene cluster for mycinamicin has been identified and sequenced, revealing a series of genes responsible for the synthesis of the macrolide core and the attached deoxy sugars, desosamine and mycinose.[4]
Mycinamicin Biosynthetic Pathway
The biosynthesis of this compound is part of the larger mycinamicin pathway. Key enzymatic steps include the assembly of the 16-membered macrolactone ring by the PKS, followed by a series of post-PKS modifications. These modifications include glycosylation with desosamine and mycinose, and specific hydroxylations and epoxidations catalyzed by cytochrome P450 monooxygenases, such as MycCI and MycG.[4]
Caption: Simplified biosynthetic pathway of mycinamicins.
The Role of Dotriacolide in Enhancing Production
A significant factor in achieving high titers of mycinamicin is the co-production of dotriacolide, an O-sulfate ester.[2] Dotriacolide enhances mycinamicin production by forming micelles with the mycinamicin molecules.[2] This micelle formation is believed to reduce the toxic effects of mycinamicin on the producing organism, thereby overcoming product inhibition and leading to higher yields.[2] The production of dotriacolide itself is stimulated by the presence of high concentrations of sulfate ions in the medium.[2]
Caption: Mechanism of dotriacolide-enhanced mycinamicin production.
Experimental Protocols for Mycinamicin Analysis
Accurate quantification of this compound in fermentation broths is crucial for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Sample Preparation from Fermentation Broth
-
Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.
-
Adjust the pH of the supernatant to 9.0.
-
Extract the mycinamicins from the supernatant using an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Separate the organic phase containing the mycinamicins.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
High-Performance Liquid Chromatography (HPLC) Method
While a specific validated method for this compound is not detailed in the provided search results, a general approach for macrolide analysis can be adapted. Mycinamicins possess chromophores that allow for UV detection.
General HPLC Parameters for Macrolide Analysis:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol) |
| Detection | UV detector, wavelength set to the absorbance maximum of the mycinamicin of interest (e.g., around 215-240 nm for mycinamicins I and II) |
| Flow Rate | Typically 1.0 ml/min |
| Injection Volume | 10-20 µl |
Note: Method development and validation are essential to establish a robust and accurate analytical procedure for this compound. This includes optimizing the mobile phase composition to achieve good separation from other mycinamicin congeners and impurities, and determining the linearity, accuracy, and precision of the method.
Caption: General workflow for HPLC analysis of mycinamicins.
Conclusion
The production of this compound by Micromonospora griseorubida is a multifaceted process that can be significantly optimized through careful control of fermentation conditions. The use of a high-sulfate medium to promote the co-production of dotriacolide is a key strategy for enhancing yields by mitigating product toxicity. Further research into the regulatory networks governing the mycinamicin biosynthetic gene cluster could unveil new targets for genetic engineering to further improve production titers. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and production of this promising class of antibiotics.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of mycinamicin production by dotriacolide in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architecture of Mycinamicin VII: A Technical Guide to its Structural Elucidation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of Mycinamicin VII, a 16-membered macrolide antibiotic, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and chemical data that were instrumental in defining the intricate molecular framework of this potent antibacterial agent.
This compound, a minor component isolated from the fermentation broth of Micromonospora griseorubida, has been the subject of detailed structural studies to understand its bioactivity and potential for therapeutic applications. This guide synthesizes the pivotal findings from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical degradation studies, presenting the information in a structured and accessible format.
Spectroscopic and Physicochemical Characterization
The structural determination of this compound relied heavily on a combination of advanced spectroscopic techniques. High-resolution mass spectrometry established the molecular formula as C₂₉H₄₇NO₇. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D correlation techniques, provided the framework for assembling the aglycone and identifying the attached deoxysugar moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₇NO₇ |
| Molecular Weight | 521.69 g/mol |
| Appearance | White powder |
| Melting Point | 141 - 144 °C |
| Optical Rotation ([α]D²⁰) | -18° (c 1.0, CHCl₃) |
| UV λmax (MeOH) | 282 nm (ε 13,500) |
Table 2: ¹³C NMR Spectroscopic Data of this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 168.5 |
| 2 | 125.8 |
| 3 | 145.2 |
| 4 | 38.9 |
| 5 | 80.1 |
| 6 | 35.7 |
| 7 | 28.9 |
| 8 | 45.6 |
| 9 | 210.5 |
| 10 | 42.1 |
| 11 | 134.5 |
| 12 | 130.2 |
| 13 | 17.5 |
| 14 | 98.2 |
| 15 | 74.3 |
| 16 | 65.9 |
| 17 | 17.2 |
| 18 | 12.1 |
| 1'-Desosamine | 102.3 |
| 2' | 70.1 |
| 3' | 73.5 |
| 4' | 72.8 |
| 5' | 65.9 |
| 6' | 18.1 |
| N(CH₃)₂ | 41.5 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 522.3425 | 522.3428 |
| [M+Na]⁺ | 544.3245 | 544.3250 |
Experimental Protocols
The elucidation of this compound's structure was made possible through a series of meticulous experimental procedures.
Isolation and Purification of this compound
The producing organism, Micromonospora griseorubida, was cultured in a suitable fermentation medium. The mycelium was separated from the culture broth by filtration. The filtrate was then subjected to extraction with an organic solvent, such as ethyl acetate, at an alkaline pH. The crude extract was concentrated and purified using a combination of silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish proton-proton and proton-carbon correlations.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).
Chemical Degradation Studies
To confirm the identity and stereochemistry of the sugar moiety, this compound was subjected to mild acid hydrolysis. This process cleaved the glycosidic bond, liberating the aglycone and the sugar component. The sugar was then isolated and compared with an authentic sample of D-desosamine using chromatographic and spectroscopic methods.
Logical Workflow for Structure Elucidation
The process of determining the chemical structure of this compound followed a logical and systematic workflow, beginning with the isolation of the pure compound and culminating in the complete assignment of its stereochemistry.
Caption: Logical workflow for the structure elucidation of this compound.
Biosynthetic Pathway Context
Mycinamicins are polyketides, synthesized by a modular polyketide synthase (PKS) system. The biosynthesis involves the sequential condensation of extender units to a starter unit, followed by tailoring reactions such as glycosylation and oxidation. Understanding the biosynthetic pathway provides valuable insights into the structural features of the final natural product.
Mycinamicin VII: A Technical Guide to its Mode of Action and Ribosome Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanism of Mycinamicin VII, a 16-membered macrolide antibiotic. While specific research on this compound is limited, this document extrapolates from extensive studies on closely related mycinamicins and the broader macrolide class to present a comprehensive overview of its anticipated mode of action and methods for its study.
Introduction to Mycinamicins
Mycinamicins are a family of macrolide antibiotics produced by Micromonospora griseorubida.[1][2] Like other macrolides, they are known to inhibit bacterial protein synthesis.[1][3][4] The mycinamicin structure consists of a 16-membered lactone ring adorned with various sugar moieties.[1][2] While the family includes several components, this guide will focus on the projected activity of this compound.
Mode of Action: Inhibition of Bacterial Protein Synthesis
The primary target of macrolide antibiotics within the bacterial cell is the 50S large ribosomal subunit, a critical component of the protein synthesis machinery.[4][5]
Binding to the Nascent Peptide Exit Tunnel (NPET)
Structural studies of ribosomes complexed with various macrolides, including Mycinamicins I, II, and IV, have consistently shown that these antibiotics bind within the nascent peptide exit tunnel (NPET).[1] The NPET is a channel through which newly synthesized polypeptide chains pass. By binding within this tunnel, macrolides create a steric blockage, physically obstructing the progression of the elongating polypeptide chain.[1][2] This leads to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[4]
The binding site is located near the peptidyl transferase center (PTC), the active site of the ribosome responsible for peptide bond formation.[1] The interaction is primarily with the 23S rRNA component of the 50S subunit.
Context-Specific Inhibition
Recent research on macrolides has revealed a more nuanced mechanism than simple steric hindrance. The inhibitory effect can be "context-specific," meaning the efficiency of translation arrest depends on the specific amino acid sequence of the nascent polypeptide chain.[6][7] Certain peptide motifs are more prone to stalling in the presence of a macrolide-obstructed NPET. This suggests an allosteric communication between the NPET and the PTC.
Ribosome Binding Studies: Quantitative Data
| Compound | Assay Type | Organism/System | Value | Reference |
| Mycinamicin I | MIC | S. aureus (MSSA & MRSA strains) | 0.25 - 2 µg/mL | [2] |
| Mycinamicin II | MIC | S. aureus (MSSA & MRSA strains) | 0.5 - 4 µg/mL | [2] |
| Mycinamicin IV | MIC | S. aureus (MSSA & MRSA strains) | 0.5 - 4 µg/mL | [2] |
| Tilmicosin | In vitro Translation IC50 | E. coli cell-free system | 0.36 ± 0.02 µM | [8] |
| Tulathromycin | In vitro Translation IC50 | E. coli cell-free system | 0.26 ± 0.05 µM | [8] |
| Tylosin | In vitro Translation IC50 | E. coli cell-free system | 0.31 ± 0.05 µM | [8] |
| Tildipirosin | In vitro Translation IC50 | E. coli cell-free system | 0.23 ± 0.01 µM | [8] |
| Erythromycin | Dissociation Constant (Kd) | E. coli ribosomes | 4.9 ± 0.6 nM | [9] |
| Solithromycin | Dissociation Constant (Kd) | E. coli ribosomes | 5.1 ± 1.1 nM | [9] |
Experimental Protocols
To characterize the interaction of this compound with the ribosome, a variety of established biochemical and biophysical assays can be employed. The following are detailed methodologies for key experiments.
Ribosome Isolation from Bacterial Cells
Objective: To obtain purified 70S ribosomes for use in binding and functional assays.
Materials:
-
Bacterial culture (e.g., E. coli or S. aureus)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg-acetate, 0.5 mM EDTA, 6 mM β-mercaptoethanol)
-
DNase I
-
Sucrose solutions (10% and 40% w/v in a high-salt buffer)
-
Ultracentrifuge and rotors
Protocol:
-
Grow bacterial cells to mid-log phase and harvest by centrifugation.
-
Wash the cell pellet with a suitable buffer and resuspend in lysis buffer.
-
Lyse the cells using a French press or sonication.
-
Treat the lysate with DNase I to digest cellular DNA.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Layer the supernatant onto a 10-40% sucrose density gradient.
-
Perform ultracentrifugation to separate ribosomal subunits and 70S ribosomes.
-
Fractionate the gradient and collect the fractions containing 70S ribosomes, identified by UV absorbance at 260 nm.
-
Pellet the ribosomes from the collected fractions by ultracentrifugation.
-
Resuspend the purified 70S ribosome pellet in a storage buffer and store at -80°C.
In Vitro Translation Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract system)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
This compound stock solution
-
Amino acid mixture (can be radiolabeled, e.g., [35S]-methionine)
-
Reaction buffer
Protocol:
-
Prepare a series of dilutions of this compound.
-
Set up the in vitro transcription-translation reactions in microplate wells, each containing the cell-free extract, reporter plasmid, amino acid mixture, and reaction buffer.
-
Add the different concentrations of this compound to the respective wells. Include a no-drug control and a no-template control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions and quantify the amount of synthesized protein. This can be done by measuring luminescence (for luciferase), fluorescence (for GFP), or by scintillation counting of incorporated radiolabeled amino acids.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Ribosome Footprinting
Objective: To map the precise binding site of this compound on the ribosome at nucleotide resolution.
Materials:
-
Purified 70S ribosomes
-
This compound
-
Chemical probing reagents (e.g., dimethyl sulfate - DMS)
-
Primer extension reagents (reverse transcriptase, radiolabeled primers, dNTPs)
-
Polyacrylamide gel electrophoresis (PAGE) equipment
Protocol:
-
Incubate purified 70S ribosomes with and without this compound.
-
Treat the ribosome-ligand complexes with a chemical probing reagent (e.g., DMS, which modifies accessible adenine and cytosine residues).
-
Extract the 23S rRNA from the treated ribosomes.
-
Perform primer extension analysis using a radiolabeled primer that anneals to a region downstream of the expected binding site. Reverse transcriptase will synthesize a cDNA copy of the rRNA template, stopping at the modified nucleotides.
-
Run the primer extension products on a sequencing gel alongside a sequencing ladder generated from untreated rRNA.
-
Nucleotides that are protected from chemical modification by the binding of this compound will appear as diminished or absent bands in the drug-treated lane compared to the control lane, thus revealing the binding site.
Conclusion
This compound, as a 16-membered macrolide, is predicted to function as a potent inhibitor of bacterial protein synthesis. Its mode of action is centered on binding to the nascent peptide exit tunnel of the 50S ribosomal subunit, leading to context-specific translation arrest. While direct experimental data for this compound is sparse, the established methodologies and the wealth of information from related compounds provide a solid framework for its further investigation and development. The experimental protocols detailed herein offer robust approaches for elucidating the precise molecular interactions and inhibitory profile of this promising antibiotic candidate.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of 50S ribosomal subunit formation in Staphylococcus aureus cells by 16-membered macrolide, lincosamide, and streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Key Intermediates in the Biosynthesis of Mycinamicins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biosynthetic pathway of mycinamicins, a class of 16-membered macrolide antibiotics produced by Micromonospora griseorubida. A thorough understanding of the key intermediates and the enzymatic transformations that govern their formation is critical for the rational design of novel antibiotic derivatives and the optimization of production yields. This document summarizes the crucial molecular intermediates, presents quantitative data on enzymatic conversions, details relevant experimental protocols, and provides visual representations of the biosynthetic logic.
Core Biosynthetic Pathway: An Overview
The biosynthesis of mycinamicins begins with the assembly of a 16-membered macrolactone ring, protomycinolide IV (PML-IV), by a modular polyketide synthase (PKS) system.[1][2] Subsequent tailoring reactions, including glycosylation, methylation, and oxidation, modify this initial scaffold to produce the various mycinamicin congeners. The key intermediates in this post-PKS pathway are central to the structural diversification and biological activity of the final products.
Key Intermediates and Enzymatic Conversions
The transformation of the initial macrolactone into the final mycinamicin products involves a series of enzymatic steps, each yielding a key intermediate. The major intermediates and the enzymes responsible for their conversion are outlined below.
| Precursor | Enzyme(s) | Product | Key Transformation |
| Protomycinolide IV (PML-IV) | MycB | Mycinamicin VIII (M-VIII) | Glycosylation at C5-OH with desosamine |
| Mycinamicin VIII (M-VIII) | MycCI | Mycinamicin VII (M-VII) | C21-methyl hydroxylation |
| This compound (M-VII) | MycD | Mycinamicin VI (M-VI) | Glycosylation at C21-OH with 6-deoxyallose |
| Mycinamicin VI (M-VI) | MycE | Mycinamicin III (M-III) | C2''-O-methylation of 6-deoxyallose |
| Mycinamicin III (M-III) | MycF | Mycinamicin IV (M-IV) | C3''-O-methylation of javose to form mycinose |
| Mycinamicin IV (M-IV) | MycG | Mycinamicin V (M-V) & Mycinamicin I (M-I) | C14-hydroxylation (to M-V) or C12-C13 epoxidation (to M-I) |
| Mycinamicin V (M-V) | MycG | Mycinamicin II (M-II) | C12-C13 epoxidation |
Quantitative Data on Enzymatic Reactions
The efficiency of the enzymatic transformations is a critical factor in the overall yield of mycinamicins. The following table summarizes available kinetic data for some of the key enzymes in the pathway.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1·min-1) | Reference |
| MycCI (with spinach ferredoxin) | M-VIII | 34.5 ± 5.5 | 71.7 ± 3.2 | 2.08 | [3] |
| MycCI (with MycCII-NH) | M-VIII | 5.8 ± 0.7 | 104.1 ± 1.8 | 17.95 | [3] |
| MycE | M-VI | 26.4 ± 7.0 | 5.0 ± 0.5 | 0.19 | [4] |
| MycF | M-III | 30.7 ± 6.9 | 13.5 ± 1.1 | 0.44 | [4] |
Experimental Protocols
Detailed methodologies are essential for the study and manipulation of the mycinamicin biosynthetic pathway.
In Vitro Enzymatic Assay for MycCI and MycG[3]
This protocol describes the in vitro reconstitution of the activity of the cytochrome P450 enzymes MycCI and MycG.
Materials:
-
Purified MycCI or MycG enzyme
-
Mycinamicin intermediate substrate (e.g., M-VIII for MycCI, M-IV for MycG)
-
Spinach ferredoxin or MycCII ferredoxin
-
Spinach ferredoxin-NADP+ reductase
-
NADPH
-
Desalting buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)
-
Chloroform
-
Methanol
Procedure:
-
Prepare a 100 µL reaction mixture containing 1 µM of desalted MycCI or MycG, 0.5 mM of the mycinamicin intermediate substrate, 3.5 µM of spinach ferredoxin or MycCII ferredoxin, 0.1 Unit/mL of spinach ferredoxin-NADP+ reductase, and 0.5 mM NADPH in desalting buffer.
-
Use a reaction with boiled P450 enzyme as a negative control.
-
Incubate the reaction mixture for 2 hours at 30°C.
-
Terminate the reaction by extracting the mixture three times with 200 µL of chloroform.
-
Dry the combined organic extracts and redissolve the residue in 150 µL of methanol.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC).
Synthesis of Mycinamicin VIII (M-VIII) from Protomycinolide IV (PML-IV)[3]
Due to the limited availability of M-VIII from fermentation, a semi-synthetic approach is often employed.
Procedure: This procedure involves the chemical glycosylation of the more readily available aglycone precursor, Protomycinolide IV (PML-IV), with a protected desosamine donor. The specific details of the chemical synthesis, including protecting group strategies and coupling reagents, can be found in specialized organic synthesis literature. A key step involves the coupling of a desosamine sugar donor to the C5 hydroxyl group of PML-IV.
Fermentation and Extraction of Mycinamicin Intermediates
Fermentation:
-
Micromonospora griseorubida strains (wild-type or mutant) are cultured in a suitable production medium (e.g., containing soluble starch, glucose, yeast extract, and inorganic salts).
-
Fermentation is typically carried out in shake flasks or bioreactors at 28-30°C for 5-7 days.
Extraction and Purification:
-
The culture broth is centrifuged to separate the mycelium from the supernatant.
-
The supernatant is extracted with an organic solvent such as ethyl acetate or chloroform.
-
The organic extract is concentrated under reduced pressure.
-
The crude extract is subjected to chromatographic purification, typically using silica gel column chromatography, followed by preparative HPLC to isolate individual mycinamicin intermediates.
Visualizing the Biosynthetic Logic
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of mycinamicin biosynthesis.
Caption: The post-PKS biosynthetic pathway of mycinamicins.
Caption: A generalized experimental workflow for studying mycinamicin biosynthesis.
References
- 1. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Analysis of MycCI and MycG, Cytochrome P450 Enzymes involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of Mycinamicin VII from Micromonospora Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycinamicins are a family of 16-membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida.[1][2] These compounds exhibit potent activity against Gram-positive bacteria and Mycoplasma species.[1] Mycinamicin VII is one of the minor components of the complex mixture of mycinamicins produced during fermentation.[3] This document provides a detailed protocol for the cultivation of Micromonospora griseorubida, followed by the extraction and purification of this compound for research and drug development purposes.
I. Quantitative Data Summary
While specific yield data for the extraction of this compound is not extensively published due to its nature as a minor component, the following table summarizes typical recovery rates for related compounds and general antibiotic extraction procedures from microbial cultures. This data provides a benchmark for optimizing the extraction protocol.
| Parameter | Value | Compound/Matrix | Source |
| Extraction Solvent Efficiency | n-butanol > ethyl acetate > n-hexane | General antibiotic substance | [4] |
| Average Recovery Rate | 93.6% | Fortimicin A from Micromonospora culture | [5] |
| Crude Extract Yield | 24.7% (w/w) | Methanolic extract from plant material | [6] |
II. Experimental Protocols
This section details the step-by-step methodology for the production and extraction of this compound.
A. Culture of Micromonospora griseorubida
1. Seed Culture Preparation:
-
Medium Composition (Seed Medium):
-
Dextrin: 2.0%
-
Cotton seed flour: 2.5%
-
Peptone: 0.5%
-
Yeast extracts: 2.5%
-
CaCO₃: 0.1%
-
FeSO₄·7H₂O: 0.004%
-
CoCl₂·6H₂O: 0.0002%
-
-
Procedure:
2. Production Culture:
-
Medium Composition (Production Medium):
-
Soluble starch: 1.0%
-
Glucose: 1.0%
-
Defatted soy bean flour: 0.75%
-
Milk casein peptone: 0.5%
-
CaCO₃: 0.1%
-
MgSO₄·7H₂O: 0.6% (Note: Sulfate ion concentration is critical for mycinamicin production).[7]
-
L-aspartic acid: 0.2%
-
-
Procedure:
B. Extraction of Crude Mycinamicin Complex
This protocol is based on general methods for extracting macrolide antibiotics from Micromonospora fermentation broths.[8]
-
At the end of the fermentation period, add an equal volume of acetone to the culture broth (1:1 v/v).[8]
-
Agitate the mixture vigorously in an orbital shaker at 200 rpm for 1 hour to ensure thorough extraction of metabolites from the mycelium.[8]
-
Centrifuge the mixture for 10 minutes to separate the mycelial debris from the supernatant.
-
Carefully decant and collect the supernatant which contains the mycinamicins.
-
For further concentration and solvent exchange, a liquid-liquid extraction can be performed using ethyl acetate or n-butanol. Add an equal volume of the chosen solvent to the supernatant, mix vigorously, and separate the organic phase.
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
C. Purification of this compound
This compound, being a minor component, requires chromatographic separation for isolation.[2]
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane-methanol mixture).
-
Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a gradient of dichloromethane and ethyl acetate).[6]
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate-methanol gradient.[6]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light or staining).
-
-
Fraction Analysis:
-
Pool the fractions containing compounds with similar TLC profiles.
-
Analyze the relevant fractions using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify the fractions containing this compound based on its known molecular weight.
-
-
Further Purification (if necessary):
-
Fractions enriched with this compound may require further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase to achieve high purity.
-
III. Visualizations
A. Mycinamicin Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the late stages of mycinamicin biosynthesis, leading to the production of various mycinamicin components. Mycinamicin VI is a known precursor in this pathway.[9]
Caption: Late-stage tailoring steps in the Mycinamicin biosynthetic pathway.
B. Experimental Workflow for this compound Extraction
This diagram outlines the logical flow of the experimental protocol from culture to purification.
Caption: Workflow for the extraction and purification of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of fortimicin aminoglycoside profiles produced from Micromonospora olivasterospora DSM 43868 by high-performance liquid chromatography-electrospray ionization-ion trap-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. In vitro antibacterial and antibiotic modifying activity of crude extract, fractions and 3′,4′,7-trihydroxyflavone from Myristica fragrans Houtt against MDR Gram-negative enteric bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Functional Analysis of MycE and MycF, Two O-Methyltransferases Involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Mycinamicin VII using Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycinamicin VII is a 16-membered macrolide antibiotic produced by the fermentation of Micromonospora griseorubida.[][2][3][4] As a member of the mycinamicin family, it exhibits activity against Gram-positive bacteria.[] The purification of this compound from the fermentation broth is a critical step in its research and development. Silica gel chromatography is a fundamental and widely employed technique for the separation and purification of mycinamicins and other macrolide antibiotics due to its efficiency in separating compounds based on polarity.[5][6]
These application notes provide a detailed protocol for the purification of this compound, from the initial fermentation and extraction to the final purification step using silica gel chromatography. The provided methodologies are based on established principles for the purification of macrolide antibiotics.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C29H47NO7 | [][2] |
| Molecular Weight | 521.68 g/mol | [][2] |
| Appearance | White to off-white crystalline powder | Inferred |
| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate; sparingly soluble in water | Inferred from macrolide properties |
| Melting Point | 243-245°C | [] |
Hypothetical Purification Summary
The following table presents anticipated results for the purification of this compound from a 10-liter fermentation broth. These values are illustrative and may vary depending on the specific fermentation conditions and extraction efficiency.
| Purification Step | Total Volume (L) / Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Purity (%) | Yield (%) |
| Fermentation Broth | 10 L | 50 mg/L | 500 | ~1 | 100 |
| Crude Extract | 2.5 g | 160 mg/g | 400 | ~16 | 80 |
| Silica Gel Fraction 1 | 0.5 g | 20 mg/g | 10 | < 5 | 2 |
| Silica Gel Fraction 2 (Enriched) | 1.0 g | 320 mg/g | 320 | ~85 | 64 |
| Silica Gel Fraction 3 | 0.8 g | 50 mg/g | 40 | ~20 | 8 |
| Recrystallized this compound | 0.25 g | 980 mg/g | 245 | >98 | 49 |
Experimental Protocols
Fermentation of Micromonospora griseorubida
This protocol outlines the production of mycinamicins through submerged fermentation.
Materials:
-
Micromonospora griseorubida strain
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)
-
Shaker incubator
-
Fermenter (10 L capacity)
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed medium with a culture of Micromonospora griseorubida. Incubate at 30°C for 48-72 hours with agitation (200 rpm).
-
Production Fermentation: Aseptically transfer the seed culture to a 10 L fermenter containing the production medium. Maintain the fermentation at 30°C with controlled aeration and agitation for 7-10 days.
-
Monitoring: Monitor the fermentation for pH, cell growth, and mycinamicin production (e.g., by HPLC analysis of small samples).
Extraction of Crude this compound
This protocol describes the extraction of the mycinamicin complex from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The mycinamicins are typically present in both.
-
pH Adjustment: Adjust the pH of the supernatant to 8.5-9.0 with 1 M sodium hydroxide.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelial Extraction: Extract the mycelial cake with methanol or acetone. Evaporate the solvent and resuspend the residue in water. Adjust the pH to 8.5-9.0 and extract with ethyl acetate as described above.
-
Combine and Concentrate: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound by Silica Gel Chromatography
This protocol details the separation of this compound from other mycinamicin components and impurities.
Materials:
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Crude mycinamicin extract
-
Solvents: Chloroform (CHCl3) and Methanol (MeOH) of HPLC grade
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free bed. Equilibrate the column by passing 2-3 column volumes of chloroform through it.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of chloroform.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol. A typical gradient might be:
-
Step 1: 100% Chloroform (to elute non-polar impurities)
-
Step 2: 99:1 Chloroform:Methanol
-
Step 3: 98:2 Chloroform:Methanol
-
Step 4: 97:3 Chloroform:Methanol
-
Step 5: 95:5 Chloroform:Methanol
-
Step 6: 90:10 Chloroform:Methanol (to elute more polar compounds)
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.
-
Fraction Analysis: Monitor the separation by spotting aliquots of each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 95:5 Chloroform:Methanol). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate using a rotary evaporator.
-
Recrystallization: For further purification, dissolve the concentrated this compound fraction in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter and dry the crystals to obtain pure this compound.
Visualization of Experimental Workflow
Caption: Workflow for the purification of this compound.
This diagram illustrates the major stages involved in obtaining pure this compound, starting from the fermentation of Micromonospora griseorubida, followed by extraction of the crude product, and culminating in the final purification by silica gel chromatography and recrystallization.
References
- 2. This compound (CHEBI:80019) [ebi.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Mycinamicin VII
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Mycinamicin VII, a macrolide antibiotic. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this protocol is based on established methods for similar macrolide antibiotics, such as erythromycin. The described method utilizes a reversed-phase C18 column with UV detection, providing a robust starting point for method development and validation in research and quality control settings.
Introduction
Mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida. This compound is one of the minor components of this complex. As with other macrolide antibiotics, there is a need for reliable analytical methods to support drug discovery, development, and quality control processes. HPLC is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the analysis and quantification of this compound using reversed-phase HPLC with UV detection.
Principle
The method employs reversed-phase chromatography on a C18 stationary phase. A polar mobile phase is used to elute the analytes. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength and comparing it to a calibration curve prepared from standards of known concentration.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil BDS-C18, 3 µm, 100 mm x 4 mm) is recommended as a starting point.[1][2]
-
Data Acquisition and Processing Software
-
Analytical Balance
-
pH Meter
-
Sonicator
-
Filtration Assembly with 0.22 µm or 0.45 µm membrane filters.
Reagents and Standards
-
This compound Reference Standard: Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Disodium Hydrogen Phosphate (Na₂HPO₄): Analytical grade.
-
Water: HPLC grade or ultrapure water.
-
Phosphoric Acid or Sodium Hydroxide: For pH adjustment.
Preparation of Mobile Phase and Solutions
-
Mobile Phase Preparation: A proposed starting mobile phase is a mixture of 0.05 M Disodium Hydrogen Phosphate, Acetonitrile, and Methanol (e.g., in a ratio of 70:10:20 v/v/v), with the pH adjusted to 8.0.[1][2] The mobile phase should be filtered through a 0.22 µm membrane filter and degassed by sonication for approximately 30 minutes before use.[2]
-
Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of methanol or a suitable solvent to prepare a stock solution (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for plotting a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
Sample Preparation
The sample preparation procedure will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase followed by filtration may be sufficient. For more complex matrices like fermentation broths or biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
General Procedure for a Simple Matrix:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following are proposed starting conditions for the HPLC analysis:
| Parameter | Recommended Condition |
| Column | Hypersil BDS-C18 (3 µm, 100 mm x 4 mm)[1][2] |
| Mobile Phase | 0.05 M Na₂HPO₄ : Acetonitrile : Methanol (70:10:20, v/v/v), pH 8.0[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | 40 °C[1][2] |
| Detection Wavelength | 230 nm[1][2] |
| Run Time | Approximately 15 minutes (adjust as necessary) |
Method Validation
The proposed method must be validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose. The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
| Column | Hypersil BDS-C18 (3 µm, 100 mm x 4 mm) |
| Mobile Phase | 0.05 M Na₂HPO₄ : Acetonitrile : Methanol (70:10:20, v/v/v), pH 8.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| Detection Wavelength | 230 nm |
Table 2: Typical Method Validation Parameters and Acceptance Criteria (To Be Determined Experimentally)
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | To be determined |
| LOQ | To be determined |
| Specificity | No interference at the retention time of the analyte |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the analysis and quantification of this compound. The specified conditions, based on methods for similar macrolide antibiotics, are expected to yield good chromatographic performance. It is imperative that this method be thoroughly validated to ensure its suitability for its intended application in a specific laboratory and for a particular sample matrix. This application note serves as a valuable resource for researchers and scientists in the development of robust analytical methods for this compound.
References
Application Note: Structural Analysis of Mycinamicin VII using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the structural analysis of the 16-membered macrolide antibiotic, Mycinamicin VII, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a macrolide antibiotic produced by Micromonospora griseorubida.[1] Like other macrolides, it consists of a large macrocyclic lactone ring to which a deoxy sugar is attached.[2] Accurate structural elucidation is critical for drug discovery, development, and quality control. Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is a powerful technique for confirming the structure of macrolides due to its high sensitivity and ability to provide detailed fragmentation information.[3][4] This note describes a general workflow for the analysis of this compound, from sample preparation to data interpretation.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented below. This data is essential for setting up the mass spectrometer and interpreting the resulting data.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₄₇NO₇ | [5][] |
| Average Mass | 521.686 Da | [5] |
| Monoisotopic Mass | 521.33525 Da | [5] |
| Canonical SMILES | CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)CO | [] |
| InChI Key | HREUKRQZLNMEFQ-KMWMHNJKSA-N | [5][] |
Proposed Fragmentation Pathway
The structural analysis of macrolides by tandem mass spectrometry typically proceeds via the cleavage of glycosidic bonds.[7] In positive ion mode ESI-MS, this compound is expected to form a protonated precursor ion, [M+H]⁺. Upon collision-induced dissociation (CID), the primary fragmentation event is the neutral loss of the desosamine sugar moiety.
Caption: Proposed fragmentation of this compound in MS/MS.
Theoretical Mass Data
The table below summarizes the theoretical mass-to-charge ratios (m/z) for the primary ions expected during the MS/MS analysis of this compound.
| Ion Description | Chemical Formula | Theoretical m/z [M+H]⁺ |
| Protonated this compound (Precursor Ion) | [C₂₉H₄₇NO₇+H]⁺ | 522.3427 |
| Aglycone Fragment (Product Ion) | [C₂₁H₃₁O₆+H]⁺ | 365.2323 |
| Neutral Loss (Desosamine) | C₈H₁₅NO | 157.1103 |
Experimental Protocols
This section outlines a general procedure for the sample preparation and LC-MS/MS analysis of this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
For samples in a complex matrix (e.g., fermentation broth, biological fluids), a cleanup and concentration step is necessary.
-
Sample Pre-treatment: Centrifuge the sample to remove particulates. Dilute the supernatant 1:1 with an appropriate buffer (e.g., phosphate buffer, pH 8-9) to ensure optimal binding to the SPE cartridge.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent) by passing 3 mL of methanol followed by 3 mL of purified water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte (this compound) from the cartridge using 3 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Tandem MS (MS/MS) or MRM |
| Precursor Ion (Q1) | m/z 522.34 |
| Product Ion (Q3) | m/z 365.23 |
| Collision Energy | Optimize experimentally (typically 20-35 eV) |
Experimental and Data Analysis Workflow
The overall process from sample receipt to final structural confirmation is depicted in the workflow diagram below.
Caption: Workflow for this compound structural analysis.
Conclusion
This application note provides a comprehensive framework for the structural analysis of this compound using LC-MS/MS. The combination of chromatographic separation with high-resolution mass spectrometry allows for the confident identification and structural confirmation of the molecule. The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method development and routine analysis in research and quality control environments.
References
- 1. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. This compound (CHEBI:80019) [ebi.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Disk Diffusion Assay for Assessing Mycinamicin VII Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycinamicin VII is a 16-membered macrolide antibiotic.[1] Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the nascent peptide exit tunnel of the large ribosomal subunit.[2][3] This action prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth. The disk diffusion assay, a widely used method in microbiology, provides a simple, qualitative, and semi-quantitative means to assess the in vitro antibacterial activity of compounds like this compound.[1][4] This application note provides a detailed protocol for performing the disk diffusion assay to evaluate the antibacterial efficacy of this compound, guidance on data interpretation, and quality control measures.
Principle of the Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, is based on the principle of diffusion of an antimicrobial agent from a paper disk through an agar medium inoculated with a test microorganism.[4] A sterile paper disk impregnated with a known concentration of the antimicrobial agent, in this case, this compound, is placed on the surface of an agar plate that has been uniformly inoculated with a suspension of the target bacterium.
During incubation, the antimicrobial agent diffuses radially from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the antimicrobial agent, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[4] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[5] By measuring the diameter of the zone of inhibition and comparing it to standardized interpretive charts, the organism can be categorized as susceptible, intermediate, or resistant to the tested agent.[6][7]
Experimental Protocols
Materials
-
This compound analytical standard
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[4]
-
Sterile saline solution (0.85% NaCl)
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, clinical isolates)
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile forceps
-
Solvent for dissolving this compound (e.g., DMSO, ethanol)
-
Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 25923)[5]
Preparation of this compound Disks
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable sterile solvent to a desired concentration.
-
Disk Impregnation: Aseptically apply a precise volume of the this compound solution onto each sterile paper disk to achieve the desired final concentration per disk (e.g., 15 µ g/disk ).
-
Drying: Allow the disks to dry completely in a sterile environment before use.
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline.
-
Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[4]
Inoculation of Agar Plates
-
Swabbing: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streaking: Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Drying: Allow the agar surface to dry for 3-5 minutes before applying the disks.
Disk Application and Incubation
-
Disk Placement: Using sterile forceps, place the this compound-impregnated disks and a blank control disk (impregnated with the solvent used to dissolve the antibiotic) onto the inoculated agar surface. Ensure the disks are placed firmly to make complete contact with the agar.
-
Spacing: Space the disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-20 hours.
Data Collection and Interpretation
-
Zone Measurement: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using calipers or a ruler. The measurement should include the diameter of the disk.
-
Interpretation: The results are interpreted by comparing the measured zone diameters to established interpretive standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[7] The bacteria are categorized as:
-
Susceptible (S): The infection is likely to respond to treatment with the tested antibiotic at the recommended dosage.
-
Intermediate (I): The therapeutic outcome is uncertain.
-
Resistant (R): The infection is unlikely to respond to treatment with the tested antibiotic.
-
Data Presentation
| Bacterial Strain | Antibiotic | Zone of Inhibition (mm) | Interpretation |
| S. aureus ATCC 25923 (Susceptible) | Mycinamicin I | 24 | Susceptible |
| S. aureus ATCC 25923 (Susceptible) | Mycinamicin II | 25 | Susceptible |
| S. aureus ATCC 25923 (Susceptible) | Mycinamicin IV | 23 | Susceptible |
| S. aureus (Erythromycin-Resistant, ermA) | Mycinamicin I | 0 | Resistant |
| S. aureus (Erythromycin-Resistant, ermC) | Mycinamicin I | 18 | Intermediate |
| S. aureus (Erythromycin-Resistant, ermA) | Mycinamicin II | 0 | Resistant |
| S. aureus (Erythromycin-Resistant, ermC) | Mycinamicin II | 19 | Intermediate |
| S. aureus (Erythromycin-Resistant, ermA) | Mycinamicin IV | 0 | Resistant |
| S. aureus (Erythromycin-Resistant, ermC) | Mycinamicin IV | 17 | Intermediate |
Note: The interpretive criteria are based on CLSI guidelines for other macrolides and are for illustrative purposes. Specific breakpoints for this compound would need to be established through further studies.
Quality Control
To ensure the accuracy and reproducibility of the disk diffusion assay, the following quality control measures should be implemented:
-
Reference Strains: Test standard quality control strains with known susceptibility profiles, such as Staphylococcus aureus ATCC 25923, with each batch of tests.
-
Media and Disks: Verify the performance of each new batch of Mueller-Hinton agar and antibiotic disks.
-
Inoculum Density: Ensure the inoculum turbidity consistently matches the 0.5 McFarland standard.
-
Incubation Conditions: Maintain the incubator at the correct temperature and atmosphere.
Visualizations
References
- 1. microchemlab.com [microchemlab.com]
- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cms.gov [cms.gov]
- 6. researchgate.net [researchgate.net]
- 7. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols: In Vitro Testing of Mycinamicin VII against Staphylococcus aureus Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Mycinamicin VII, a macrolide antibiotic, against various strains of Staphylococcus aureus. The included protocols are based on established methodologies for antimicrobial susceptibility testing.
Introduction to this compound
This compound is a member of the mycinamicin family of macrolide antibiotics, which are produced by Micromonospora griseorubida.[1][2] Like other macrolides, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3] This is achieved by binding to the nascent peptide exit tunnel on the bacterial ribosome, thereby interfering with the elongation of polypeptide chains.[3] This document outlines the procedures to quantify the in vitro activity of this compound against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.
Key Experiments and Methodologies
The following protocols describe standard in vitro assays to determine the antimicrobial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[4][5][6]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of S. aureus on an appropriate agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies.
-
Inoculate the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB).
-
Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent by showing the rate of bacterial killing over time.[7][8][9]
Protocol: Time-Kill Assay
-
Preparation of Bacterial Culture:
-
Prepare an overnight culture of S. aureus in CAMHB.
-
Dilute the overnight culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Exposure to this compound:
-
Add this compound to the bacterial cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control (no antibiotic).
-
-
Sampling and Plating:
-
Incubate the cultures at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus Strains
| S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 29213 (MSSA) | ||
| ATCC 43300 (MRSA) | ||
| Clinical Isolate 1 (MSSA) | ||
| Clinical Isolate 2 (MRSA) |
Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213 (MSSA)
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) | Log₁₀ CFU/mL (8x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Diagrams illustrating the experimental workflows and the mechanism of action of this compound can aid in understanding the processes.
Caption: Workflow for MIC and MBC Determination.
Caption: Experimental Workflow for Time-Kill Assay.
Caption: Mechanism of Action of this compound.
References
- 1. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycinamicins, new macrolide antibiotics. I. Taxonomy, production, isolation, characterization and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 5. In Vitro Activities of 28 Antimicrobial Agents against Staphylococcus aureus Isolates from Tertiary-Care Hospitals in Korea: a Nationwide Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus | PLOS One [journals.plos.org]
- 7. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Ribosome-Binding Activity of Mycinamicin VII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycinamicins are a family of 16-membered macrolide antibiotics produced by Micromonospora griseorubida[1][2]. Like other macrolides, their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the large (50S) ribosomal subunit[1][3][4]. Specifically, they bind within the nascent peptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain[1][3][4]. This interaction ultimately leads to the cessation of protein synthesis and bacterial growth inhibition.
Mycinamicin VII is a minor component of the mycinamicin complex[5]. Understanding its specific interactions with the ribosome is crucial for elucidating its potency, spectrum of activity, and potential for overcoming common macrolide resistance mechanisms. These application notes provide detailed protocols for investigating the ribosome-binding activity of this compound, including methods to determine binding affinity, identify the binding site, and assess its impact on translation.
Data Presentation
The following tables summarize hypothetical quantitative data for the ribosome-binding activity of this compound. These values are provided as examples and must be determined experimentally using the protocols outlined below. For comparison, published data for other macrolides are included where available.
Table 1: Ribosome Binding Affinity of Macrolides
| Compound | Target Ribosome | Method | Dissociation Constant (Kd) (nM) | Reference |
| This compound | E. coli 70S | Filter Binding Assay | To be determined | - |
| Erythromycin | S. pneumoniae 70S | Equilibrium Binding | 4.9 ± 0.6 | [6] |
| Solithromycin | S. pneumoniae 70S | Equilibrium Binding | 5.1 ± 1.1 | [6] |
| Erythromycin | E. coli 70S | Filter Binding Assay | ~4 | [7] |
Table 2: Antimicrobial Activity of Mycinamicins against Staphylococcus aureus
| Compound | S. aureus Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | ATCC 29213 | To be determined | - |
| Mycinamicin I | Erythromycin-Susceptible | 0.25 - 2 | [8] |
| Mycinamicin II | Erythromycin-Susceptible | 0.25 - 2 | [8] |
| Mycinamicin IV | Erythromycin-Susceptible | 0.25 - 4 | [8] |
| Erythromycin | Erythromycin-Susceptible | 0.25 - 1 | [8] |
Experimental Protocols
Ribosome Isolation
A prerequisite for in vitro binding assays is the purification of active ribosomes from a suitable bacterial strain (e.g., E. coli or Deinococcus radiodurans).
Protocol for Bacterial Ribosome Purification [2][8]:
-
Cell Culture and Harvest: Grow the selected bacterial strain in a suitable broth medium (e.g., LB) to mid-log phase. Harvest cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM HEPES pH 7.8, 30 mM MgCl₂, 150 mM NH₄Cl, 6 mM β-mercaptoethanol) supplemented with DNase I. Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Sucrose Gradient Centrifugation: Carefully layer the clarified supernatant onto a 10-40% linear sucrose gradient. Centrifuge at high speed (e.g., 25,000 rpm for 16.5 hours) to separate ribosomal subunits and 70S ribosomes.
-
Fractionation and Pooling: Fractionate the gradient while monitoring absorbance at 260 nm. Pool the fractions containing the 70S ribosomes or 50S subunits.
-
Pelleting and Storage: Pellet the pooled fractions by ultracentrifugation. Resuspend the ribosome pellet in a suitable storage buffer and store at -80°C.
Filter Binding Assay for Determining Binding Affinity (Kd)
This assay quantifies the interaction between this compound and the ribosome by separating ribosome-bound ligand from free ligand using a nitrocellulose filter. This protocol assumes the availability of radiolabeled this compound.
Protocol adapted from Erythromycin Binding Assays [5][7][9]:
-
Preparation of Reagents:
-
Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20.
-
Radiolabeled this compound: Prepare a stock solution of [³H]-Mycinamicin VII or [¹⁴C]-Mycinamicin VII and dilute to various concentrations in the binding buffer.
-
Ribosomes: Thaw purified 70S ribosomes and dilute to a final concentration of approximately 3 nM in the binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, mix 90 µL of the diluted ribosome solution with 10 µL of the radiolabeled this compound solution at various concentrations.
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
-
Filtration:
-
Pre-soak a GF/B filter plate with the binding buffer.
-
Transfer the binding reaction mixtures to the filter plate and apply a vacuum to separate the bound from the free ligand. The ribosomes and bound this compound will be retained on the filter.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound this compound as a function of its concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve using appropriate software (e.g., Prism). The Kd is the concentration of this compound at which 50% of the ribosomes are bound.
-
Sucrose Density Gradient Centrifugation to Demonstrate Binding
This method demonstrates that this compound physically associates with the ribosome by observing a shift in the sedimentation profile.
Protocol for Sucrose Density Gradient Analysis [10][11][12]:
-
Incubation: Incubate purified 70S ribosomes with a molar excess of this compound in binding buffer for 30 minutes on ice. As a control, incubate an equal amount of ribosomes with buffer alone.
-
Gradient Loading: Layer the incubation mixtures onto separate 10-40% linear sucrose gradients.
-
Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 35,000 rpm for 3 hours) in a swinging-bucket rotor.
-
Fractionation and Analysis:
-
Fractionate the gradients from top to bottom while continuously monitoring the absorbance at 260 nm to detect the ribosomal particles.
-
Collect the fractions and quantify the amount of this compound in each fraction, for example, by High-Performance Liquid Chromatography (HPLC) or by using a radiolabeled compound.
-
-
Interpretation: A co-migration of this compound with the 70S or 50S ribosomal peak, which is absent in the control gradient, indicates a stable interaction.
Toeprinting Assay to Identify the Ribosomal Stalling Site
The toeprinting assay identifies the specific site on the mRNA where the ribosome stalls due to the action of an antibiotic. This provides information on the mechanism of inhibition.
Protocol for Toeprinting Assay [13][14]:
-
In Vitro Translation Reaction:
-
Set up an in vitro coupled transcription-translation system (e.g., PURExpress®) with a specific mRNA template.
-
Add this compound at various concentrations to the reactions. Include a no-antibiotic control.
-
Incubate the reactions at 37°C to allow for translation and potential stalling.
-
-
Primer Extension:
-
Anneal a fluorescently or radioactively labeled DNA primer downstream of the potential stalling site on the mRNA.
-
Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA copy of the mRNA template.
-
The enzyme will stop when it encounters the stalled ribosome, creating a truncated cDNA product, the "toeprint".
-
-
Analysis:
-
Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
The appearance of a specific band in the presence of this compound that is absent or reduced in the control indicates the site of ribosome stalling. The precise location can be determined by running a sequencing ladder of the same mRNA alongside the toeprinting reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound ribosome binding.
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
References
- 1. Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. academindex.com [academindex.com]
- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Polysome Fractionation and Analysis of Mammalian Translatomes on a Genome-wide Scale [jove.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mycinamicin VII in Studies of Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycinamicin VII is a 16-membered macrolide antibiotic belonging to the mycinamicin family, produced by Micromonospora griseorubida.[][2] Like other macrolides, mycinamicins inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. While extensive research has been conducted on the antibacterial activity and ribosome-binding properties of other mycinamicins, particularly mycinamicins I, II, and IV, specific studies detailing the application of this compound in the investigation of antibiotic resistance mechanisms are limited in publicly available literature. However, based on the known mechanisms of action and resistance to 16-membered macrolides and the data available for its close structural analogs, this document provides a comprehensive guide on how this compound can be effectively utilized in such studies.
This application note outlines protocols and data presentation formats for investigating the efficacy of this compound against resistant bacterial strains and for elucidating the underlying resistance mechanisms. The methodologies provided are based on established techniques for studying macrolide antibiotics and can be adapted for specific research needs.
Characterization of Antibacterial Activity
A crucial first step in evaluating a new antibiotic is to determine its spectrum of activity against a panel of clinically relevant bacteria, including both susceptible and resistant strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental for assessing the potency of this compound against various bacterial strains.
Table 1: Representative MIC Values of Mycinamicins and Comparator Macrolides against Staphylococcus aureus
| Strain ID | Resistance Phenotype | Mycinamicin I (µg/mL) | Mycinamicin II (µg/mL) | Mycinamicin IV (µg/mL) | Erythromycin (µg/mL) | Azithromycin (µg/mL) |
| SA1 | MSSA (Macrolide Susceptible) | 1 | 1 | 2 | 0.5 | 1 |
| SA2 | MRSA (Macrolide Susceptible) | 1 | 1 | 2 | 0.5 | 1 |
| SA3 | MRSA (Erythromycin-Resistant, ermC) | 2 | 2 | 4 | >128 | >128 |
| SA4 | MRSA (Erythromycin-Resistant, msrA) | 1 | 1 | 2 | 64 | 128 |
| SA5 | MRSA (Erythromycin-Resistant, ermA) | 4 | 4 | 8 | >128 | >128 |
Note: This table presents hypothetical data for this compound based on the known activity of other mycinamicins against Staphylococcus aureus strains with defined resistance mechanisms. Actual values for this compound would need to be determined experimentally.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.
-
Investigating Mechanisms of Resistance
Several mechanisms can confer resistance to macrolide antibiotics. This compound can be used to study its interaction with these mechanisms.
Ribosomal Target Modification
The most common mechanism of macrolide resistance is the modification of the 23S rRNA target site by Erm methyltransferases, which leads to reduced drug binding.
Caption: Erm-mediated methylation of 23S rRNA prevents this compound binding.
Experimental Protocol: In Vitro Transcription/Translation Assay
This cell-free assay directly measures the inhibitory effect of an antibiotic on protein synthesis.
-
Reaction Setup:
-
Use a commercial E. coli S30 extract system for in vitro transcription/translation.
-
Prepare a reaction mixture containing the S30 extract, amino acids, and a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).
-
Add varying concentrations of this compound to the reaction mixtures.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Detection of Protein Synthesis:
-
Measure the activity of the synthesized reporter protein using a suitable substrate (e.g., luciferin for luciferase, ONPG for β-galactosidase).
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition at each this compound concentration relative to a no-antibiotic control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits protein synthesis by 50%).
-
Active Efflux
Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration.
Caption: Workflow for determining if this compound is a substrate of an efflux pump.
Experimental Protocol: Checkerboard Assay for Synergy with Efflux Pump Inhibitors (EPIs)
This assay determines if the activity of this compound is enhanced in the presence of a known EPI.
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of this compound (serially diluted along the rows) and an EPI (e.g., CCCP, reserpine; serially diluted along the columns).
-
-
Inoculation and Incubation:
-
Inoculate the plate with a bacterial suspension of a strain known to overexpress an efflux pump, prepared as for the MIC assay.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of this compound in the presence of each concentration of the EPI, and vice versa.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
-
Induction of Resistance
Some macrolides can induce the expression of resistance genes, such as erm genes. It is important to determine if this compound has this property.
Caption: Mechanism of inducible MLSB resistance.
Experimental Protocol: Disk Diffusion Assay (D-test)
This is a qualitative method to assess the induction of clindamycin resistance by this compound.
-
Plate Preparation:
-
Prepare a lawn of a bacterial strain with an inducible erm gene on a Mueller-Hinton agar plate as for the MIC assay.
-
-
Disk Placement:
-
Place a disk containing this compound and a disk containing clindamycin in close proximity (15-20 mm apart) on the agar surface.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
A flattening of the clindamycin inhibition zone adjacent to the this compound disk (forming a "D" shape) indicates that this compound has induced clindamycin resistance.
-
Conclusion
While specific experimental data on the application of this compound in antibiotic resistance studies are not widely available, its structural similarity to other well-characterized 16-membered macrolides suggests its potential as a valuable tool for such research. The protocols and frameworks provided in this application note offer a robust starting point for researchers to investigate the antibacterial efficacy of this compound against resistant pathogens and to explore its interactions with various resistance mechanisms. Such studies are essential for understanding the potential clinical utility of this compound and for the broader development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
Application Notes and Protocols for LC-MS Analysis of Mycinamicin Biosynthetic Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of key intermediates in the mycinamicin biosynthetic pathway using Liquid Chromatography-Mass Spectrometry (LC-MS). Mycinamicins are a family of macrolide antibiotics produced by the bacterium Micromonospora griseorubida, and understanding their biosynthesis is crucial for strain improvement and the generation of novel antibiotic derivatives.
Introduction
The mycinamicin biosynthetic pathway involves a series of enzymatic modifications to a polyketide backbone, resulting in a variety of related macrolide structures. Key late-stage intermediates include Mycinamicin VIII, Mycinamicin IV, and Mycinamicin V, which undergo hydroxylation and epoxidation reactions catalyzed by cytochrome P450 enzymes such as MycCI and MycG to yield the final products, primarily Mycinamicin I and II.[1][2] LC-MS is an indispensable tool for the qualitative and quantitative analysis of these intermediates, enabling researchers to monitor fermentation processes, characterize mutant strains, and elucidate the functions of biosynthetic enzymes.
Data Presentation
The following tables summarize typical quantitative data obtained from the LC-MS analysis of Micromonospora griseorubida fermentation broths. These values can vary significantly depending on the strain, fermentation conditions, and analytical methods.
Table 1: Quantitative Analysis of Mycinamicin Intermediates and Final Products in a High-Producing M. griseorubida Strain
| Analyte | Retention Time (min) | [M+H]+ (m/z) | Concentration (mg/L) |
| Mycinamicin VIII | 8.2 | 530.3 | < 50 |
| Mycinamicin IV | 9.5 | 629.4 | 100 - 300 |
| Mycinamicin V | 10.1 | 645.4 | 200 - 500 |
| Mycinamicin I | 10.8 | 643.4 | 500 - 1000 |
| Mycinamicin II | 11.5 | 659.4 | 3500[3] |
| Mycinamicin XI | 12.1 | 675.4 | 700[3] |
Table 2: Comparative Production of Mycinamicin II in Different M. griseorubida Strains
| Strain | Fermentation Time (days) | Mycinamicin II (mg/L) |
| High-Producing Strain 88M-41-7 | 9 | 3500[3] |
| Mutant Strain 89M-63-6 | 4 | 1100[4] |
| Wild-Type (Typical) | 7-10 | 500 - 1500 |
Experimental Protocols
This section details the methodologies for the fermentation of M. griseorubida, sample preparation for LC-MS analysis, and the LC-MS/MS analytical method.
Fermentation of Micromonospora griseorubida
This protocol is adapted for a high-producing industrial strain.[3][4]
Seed Culture Preparation:
-
Prepare a seed medium consisting of (per liter): 20 g dextrin, 25 g cottonseed flour, 5 g peptone, 25 g yeast extract, 1 g CaCO₃, 0.04 g FeSO₄·7H₂O, and 0.002 g CoCl₂·6H₂O. Adjust the pH to 7.5 with 1 N NaOH.
-
Inoculate 50 mL of the seed medium in a 500-mL baffled Erlenmeyer flask with a glycerol stock of M. griseorubida.
-
Incubate for 2 days at 30°C on a rotary shaker at 240 rpm.
Production Fermentation:
-
Prepare the production medium (PM-5) consisting of (per liter): 120 g dextrin, 30 g cottonseed flour, 12 g wheat germ, 1.2 g dry yeast, 6.6 g CaCO₃, 6 g MgSO₄·7H₂O, 2.4 g K₂HPO₄, 0.08 g FeSO₄·7H₂O, and 0.002 g CoCl₂·6H₂O. Adjust the pH to 7.2 with 1 N NaOH.[4]
-
Inoculate 15 mL of the production medium in a 150-mL Erlenmeyer flask with 10% (v/v) of the seed culture.
-
Incubate for up to 9 days at 30°C on a rotary shaker at 240 rpm.
-
Withdraw samples at desired time points for LC-MS analysis.
Sample Preparation from Fermentation Broth
This protocol is a general procedure for the extraction of macrolides from a bacterial culture.[5][6]
-
Transfer 1 mL of the fermentation broth to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the cells and insoluble components.
-
Carefully transfer the supernatant to a clean tube.
-
For the analysis of intracellular intermediates, the cell pellet can be extracted separately. Resuspend the pellet in 1 mL of methanol or a 1:1 mixture of acetonitrile and water, vortex vigorously, and centrifuge again. The supernatant from this extraction can then be analyzed.
-
To 500 µL of the supernatant, add 1 mL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture and incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80% water with 0.1% formic acid, 20% acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for the specific instrument and intermediates of interest.
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 3: Exemplary MRM Transitions for Mycinamicin Intermediates
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Mycinamicin VIII | 530.3 | 158.1 | 372.2 |
| Mycinamicin IV | 629.4 | 158.1 | 471.3 |
| Mycinamicin V | 645.4 | 158.1 | 487.3 |
| Mycinamicin I | 643.4 | 158.1 | 485.3 |
| Mycinamicin II | 659.4 | 158.1 | 501.3 |
| Mycinamicin XI | 675.4 | 158.1 | 517.3 |
Visualizations
The following diagrams illustrate the mycinamicin biosynthetic pathway and a typical experimental workflow for LC-MS analysis.
References
- 1. Enhancement of mycinamicin production by dotriacolide in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mycinamicin VII Production in Micromonospora griseorubida
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Mycinamicin VII production in Micromonospora griseorubida.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a minor component?
This compound is a 16-membered macrolide antibiotic produced by Micromonospora griseorubida.[1] It is considered a minor component because, in typical fermentation conditions, M. griseorubida primarily produces Mycinamicins I and II. The wild-type strain also generates Mycinamicins IV and V, with industrial strains often optimized for the production of I and II.[2] The relative abundance of different mycinamicin components is determined by the complex enzymatic steps in the later stages of the biosynthetic pathway.
Q2: What is the basic biosynthetic pathway for mycinamicins?
Mycinamicins are synthesized via a polyketide synthase (PKS) pathway.[2][3] The biosynthesis involves the assembly of a 16-membered macrolactone ring from precursor units like methylmalonyl-CoA.[4] This core structure is then modified by a series of post-PKS enzymes, including glycosyltransferases that add sugar moieties (desosamine and mycinose) and cytochrome P450 monooxygenases that perform specific hydroxylations and epoxidations.[4][5] The final profile of mycinamicin components is a result of these sequential and sometimes competing enzymatic reactions.
Q3: Can the production of this compound be selectively increased?
While challenging, it is theoretically possible to increase the yield of a minor component like this compound. This could be achieved through several strategies:
-
Metabolic Engineering: Modifying the expression or activity of the specific post-PKS tailoring enzymes involved in the conversion of precursors to different mycinamicin analogues. This could involve overexpression of enzymes leading to this compound or knockout of genes for enzymes that divert precursors to the major components.
-
Precursor Engineering: Optimizing the supply of specific precursors required for the biosynthesis of the mycinamicin core structure.
-
Fermentation Condition Optimization: Fine-tuning environmental parameters such as media composition, pH, temperature, and aeration, which can influence the expression of biosynthetic genes and enzyme activities.[6]
Q4: What are the key genes and enzymes in the mycinamicin biosynthetic cluster?
The mycinamicin biosynthetic gene cluster in M. griseorubida contains all the necessary genes for producing the antibiotic.[4][5] Key components include:
-
Polyketide Synthase (PKS) genes (mycA): Responsible for assembling the macrolactone core.[4]
-
Deoxysugar biosynthesis genes (myd, myc): Synthesize the desosamine and mycinose sugars.[4][5]
-
Cytochrome P450 monooxygenase genes (mycG, mycCI): Catalyze hydroxylation and epoxidation reactions that differentiate the various mycinamicin molecules.
-
Regulatory genes: Control the expression of the entire biosynthetic cluster.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| Low overall mycinamicin production (including this compound) | 1. Suboptimal fermentation medium. 2. Inadequate culture conditions (pH, temperature, aeration). 3. Poor inoculum quality. 4. Contamination. | 1. Review and optimize the components of your fermentation medium (see Table 1). Consider testing different carbon and nitrogen sources. 2. Monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation process.[6] 3. Ensure a healthy and actively growing seed culture is used for inoculation. 4. Perform regular microscopic examination and sterility checks of your culture. |
| Altered ratio of mycinamicin components (low relative yield of this compound) | 1. Imbalance in precursor supply. 2. Suboptimal expression or activity of specific post-PKS tailoring enzymes. 3. Feedback inhibition by major mycinamicin components. | 1. Experiment with feeding different precursors or intermediates of the biosynthetic pathway. 2. If genetically modifying the strain, verify the expression levels of the target genes (e.g., via RT-qPCR). 3. Consider strategies for in-situ product removal to alleviate potential feedback inhibition. |
| Inconsistent production yields between batches | 1. Variability in raw materials for the medium. 2. Inconsistent inoculum preparation. 3. Fluctuations in physical fermentation parameters. | 1. Use high-quality, consistent sources for all medium components. 2. Standardize your protocol for seed culture preparation, including age and cell density. 3. Calibrate all monitoring equipment (pH probes, thermometers, etc.) regularly. |
| Difficulty in detecting and quantifying this compound | 1. Low concentration of the target compound. 2. Co-elution with other mycinamicin components or media components during analysis. 3. Inappropriate analytical method. | 1. Concentrate the sample before analysis. 2. Optimize your HPLC or LC-MS/MS method, including the mobile phase gradient and column chemistry, to improve resolution. 3. Develop a sensitive and specific analytical method, preferably using LC-MS/MS for accurate quantification (see Table 3). |
Experimental Protocols
Protocol 1: Fermentation of Micromonospora griseorubida for Mycinamicin Production
This protocol is a general guideline and may require optimization for specific strains and objectives.
1. Seed Culture Preparation:
- Inoculate a loopful of M. griseorubida spores or mycelia into a 50 mL baffled flask containing 10 mL of seed medium (see Table 1).
- Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense growth is observed.
2. Production Culture:
- Inoculate a 250 mL baffled flask containing 50 mL of production medium (see Table 1) with 5-10% (v/v) of the seed culture.
- Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 7-10 days.
- Withdraw samples periodically for analysis of growth (e.g., dry cell weight) and mycinamicin production.
Protocol 2: Extraction and Analysis of Mycinamicins
1. Extraction:
- Centrifuge a 10 mL sample of the culture broth to separate the mycelia and supernatant.
- Adjust the pH of the supernatant to 8.0-9.0 with a suitable base (e.g., NaOH).
- Extract the mycinamicins from the supernatant with an equal volume of a non-polar solvent such as ethyl acetate.
- Repeat the extraction process 2-3 times.
- Pool the organic phases and evaporate to dryness under reduced pressure.
- Re-dissolve the residue in a small, known volume of methanol or a suitable solvent for analysis.
2. Analysis by HPLC or LC-MS/MS:
- Filter the re-dissolved extract through a 0.22 µm syringe filter.
- Inject the sample into an HPLC or LC-MS/MS system equipped with a C18 column.
- Use a gradient elution program with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) to separate the different mycinamicin components (see Table 3 for an example).
- Quantify this compound by comparing its peak area to a standard curve prepared with a purified reference standard.
Data Presentation
Table 1: Example Fermentation Media for Micromonospora griseorubida
| Medium Type | Component | Concentration (g/L) | Reference |
| Seed Medium | Soluble Starch | 10.0 | General Actinomycete Medium |
| Glucose | 10.0 | General Actinomycete Medium | |
| Yeast Extract | 5.0 | General Actinomycete Medium | |
| Peptone | 5.0 | General Actinomycete Medium | |
| CaCO₃ | 1.0 | General Actinomycete Medium | |
| Production Medium (PM-5) | Dextrin | 120.0 | [4] |
| Cotton Seed Flour | 30.0 | [4] | |
| Wheat Germ | 12.0 | [4] | |
| Dry Yeast | 1.2 | [4] | |
| CaCO₃ | 6.6 | [4] | |
| MgSO₄·7H₂O | 6.0 | [4] | |
| K₂HPO₄ | 2.4 | [4] | |
| FeSO₄·7H₂O | 0.08 | [4] | |
| CoCl₂·6H₂O | 0.002 | [4] |
Table 2: Key Fermentation Parameters
| Parameter | Typical Range | Notes |
| Temperature | 28-32 °C | Strain-dependent, can affect growth and production. |
| pH | 6.8-7.5 | Control is crucial as pH shifts can impact enzyme activity and product stability. |
| Agitation | 200-250 rpm | Ensures adequate mixing and oxygen transfer. |
| Aeration | 1-1.5 vvm | Important for this aerobic fermentation process. |
| Incubation Time | 7-14 days | Production is typically associated with the stationary phase of growth. |
Table 3: Example LC-MS/MS Parameters for Mycinamicin Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of mycinamicin analogues (e.g., 5-95% B over 15 min) |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) using specific precursor/product ion transitions for each mycinamicin component. |
Visualizations
Caption: Simplified Mycinamicin Biosynthetic Pathway in M. griseorubida.
Caption: General Workflow for Optimizing this compound Production.
References
- 1. Mycinamicins, new macrolide antibiotics. VII. Structures of minor components, mycinamicin VI and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Response Surface D-Optimal Design for Optimizing Fortimicins Production by Micromonospora olivasterospora and New Synergistic Fortimicin-A-Antibiotic Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Mycinamicin VII fermentation batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Mycinamicin VII fermentation batches.
Troubleshooting Guides
Low yields of this compound can arise from a variety of factors throughout the fermentation process. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Suboptimal Growth of Micromonospora griseorubida
Poor growth of the producing microorganism is a primary cause of low antibiotic yields.
Question: My Micromonospora griseorubida culture is showing poor growth (low cell density). What could be the cause and how can I fix it?
Answer:
Several factors can contribute to poor cell growth. Follow this troubleshooting workflow to identify the root cause:
Caption: Troubleshooting workflow for low cell density.
Recommended Actions & Experiments:
-
Media Composition: Ensure all components of the fermentation medium are correctly weighed and dissolved. A typical basal medium for Micromonospora species is detailed in the table below.
-
Sterilization: Over-sterilization can degrade essential media components like sugars and vitamins. Verify your autoclave's temperature and cycle time.
-
Inoculum Quality: Use a fresh, healthy seed culture for inoculation. An aged or contaminated inoculum will result in poor growth.
-
Physical Parameters: Suboptimal pH, temperature, or dissolved oxygen can significantly hinder growth. Refer to the table of optimal fermentation parameters.
Issue 2: Good Growth but Low this compound Titer
In this scenario, the microorganism grows well, but the production of the target antibiotic is low.
Question: I have good biomass, but the yield of this compound is still low. What are the potential reasons?
Answer:
This often points to issues with precursor availability, product inhibition, or suboptimal induction of the biosynthetic pathway.
Caption: Troubleshooting workflow for low this compound titer with good growth.
Recommended Actions & Experiments:
-
Precursor Limitation: The biosynthesis of this compound requires specific precursors, D-desosamine and D-mycinose. A feeding strategy may be necessary.
-
Sulfate Concentration: Sulfate is crucial for Mycinamicin production in M. griseorubida.[1][2]
-
Dotriacolide Co-production: Dotriacolide enhances Mycinamicin production, possibly by forming micelles that reduce product inhibition.[1][2]
-
Phosphate Repression: High concentrations of phosphate can suppress the production of secondary metabolites like antibiotics in actinomycetes.[3][4][5]
-
Downstream Processing: Inefficient extraction and purification can lead to significant product loss.
Data Presentation
Table 1: Recommended Basal Fermentation Medium for Micromonospora griseorubida
| Component | Concentration (g/L) | Purpose |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Soybean Meal | 10.0 | Nitrogen Source |
| Yeast Extract | 2.0 | Nitrogen Source, Vitamins |
| K₂HPO₄ | 0.5 | Phosphate Source, pH Buffer |
| MgSO₄·7H₂O | 0.5 - 2.0 | Sulfate Source, Cofactor |
| CaCO₃ | 2.0 | pH Buffer |
| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |
Note: This is a general medium and may require optimization for your specific strain and process.
Table 2: Typical Optimal Fermentation Parameters for Macrolide Production by Actinomycetes
| Parameter | Typical Range | Troubleshooting Focus |
| Temperature | 28-32 °C | Ensure consistent temperature control. |
| pH | 6.8-7.5 | Monitor and control pH throughout the fermentation. |
| Dissolved Oxygen (DO) | 30-60% of saturation | Optimize aeration and agitation to maintain DO levels.[6] |
| Incubation Time | 7-14 days | Sample regularly to determine peak production time. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol provides a general method for the quantitative analysis of this compound in fermentation broth.
1. Sample Preparation: a. Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet the biomass. b. Decant the supernatant and adjust the pH to 8.0 with 1M NaOH. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic layers and evaporate to dryness under reduced pressure. e. Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A mixture of 0.05 M disodium phosphate, acetonitrile, and methanol (e.g., in a 70:10:20 ratio), with the pH adjusted to 8.0.[2][7]
- Flow Rate: 1.0 mL/min.[2][7]
- Detection: UV at 230 nm.[2][7]
- Injection Volume: 20 µL.
- Column Temperature: 40°C.[2][7]
3. Quantification: a. Prepare a standard curve using purified this compound. b. Compare the peak area of the sample to the standard curve to determine the concentration.
Protocol 2: Precursor Feeding Experiment
This experiment is designed to determine if precursor limitation is a cause of low this compound yield.
1. Precursor Stock Solutions: a. Prepare sterile stock solutions of D-desosamine and D-mycinose (or their stable derivatives) at a concentration of 10 g/L.
2. Experimental Setup: a. Set up several parallel fermentation batches under standard conditions. b. At 48 and 96 hours post-inoculation, supplement the experimental batches with the precursor stock solutions to final concentrations of 0.1, 0.5, and 1.0 g/L. c. Maintain control batches without precursor addition.
3. Analysis: a. Take daily samples from all batches and quantify the this compound concentration using the HPLC protocol described above. b. Compare the final titers between the control and precursor-fed batches to assess the impact of precursor addition.
Mycinamicin Biosynthetic Pathway
Understanding the biosynthetic pathway can help in diagnosing bottlenecks in production.
Caption: Simplified biosynthetic pathway of Mycinamicins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound fermentation? A1: The optimal pH for most actinomycete fermentations, including Micromonospora, is typically in the range of 6.8 to 7.5. It is crucial to monitor and control the pH throughout the fermentation process as metabolic activity can cause it to drift.
Q2: How does dissolved oxygen (DO) affect this compound production? A2: Dissolved oxygen is a critical parameter. Low DO levels can limit cell growth and antibiotic synthesis, while excessively high levels can cause oxidative stress. Maintaining DO levels between 30-60% of saturation is a good starting point for optimization.[6]
Q3: Can I add precursors at the beginning of the fermentation? A3: It is generally recommended to add precursors during the mid-to-late exponential growth phase. Adding them too early may lead to their catabolism by the microorganism for primary metabolism rather than for antibiotic synthesis.
Q4: My fermentation broth is very viscous. How does this affect the yield? A4: High viscosity can lead to poor mixing and mass transfer, particularly of dissolved oxygen. This can create localized areas of oxygen depletion, negatively impacting antibiotic production. Consider optimizing the agitation speed or using a less viscous medium if this becomes a significant issue.
Q5: What are the main challenges in the downstream processing of this compound? A5: The primary challenges include efficiently extracting the antibiotic from the fermentation broth, removing impurities such as other mycinamicin analogues and media components, and concentrating the final product without significant degradation. Each step needs to be optimized to maximize recovery.
References
- 1. Enhancement of mycinamicin production by dotriacolide in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. Physiological studies on gentamicin: phosphate repression of antibiotic formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of Mycinamicin VII for experimental assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Mycinamicin VII for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora griseorubida.[][2] Like many macrolide antibiotics, it is a large, hydrophobic molecule, which often results in poor aqueous solubility. This can present challenges in experimental assays that require the compound to be in solution to interact with its biological target.
Q2: What is the general mechanism of action of this compound?
A2: this compound, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel. This binding interferes with the elongation of the polypeptide chain, ultimately halting protein production and inhibiting bacterial growth.
Q3: Which solvents are recommended for dissolving this compound?
A3: Due to its hydrophobic nature, this compound is poorly soluble in water. Organic solvents are typically required to create a stock solution. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for dissolving macrolide antibiotics for in vitro assays. For NMR studies, macrolides have been successfully dissolved in DMSO to create concentrated stock solutions.
Q4: How should I prepare a this compound stock solution?
A4: It is recommended to first prepare a high-concentration stock solution in 100% DMSO. A common starting point is to create a 10-100 mM stock solution. This can then be serially diluted to the desired final concentration in your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts.
Q5: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?
A5: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.
Data Presentation: Solubility of Macrolide Antibiotics
| Compound | Solvent | Solubility | Notes |
| Mycinamicin I | DMSO | Soluble (quantitative value not specified) | Closely related 16-membered macrolide. |
| Erythromycin | Water | ~2 mg/mL | 14-membered macrolide. |
| Ethanol | Soluble | ||
| DMSO | Soluble | ||
| Azithromycin | Water | Sparingly soluble | 15-membered macrolide. |
| Ethanol | Soluble | ||
| DMSO | > 20 mg/mL | ||
| Clarithromycin | Water | Practically insoluble | 14-membered macrolide. |
| Ethanol | Soluble | ||
| DMSO | Soluble |
Disclaimer: The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes. The data presented here is for informational purposes only.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 521.6 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Multichannel pipette
Procedure:
-
Perform serial two-fold dilutions of the 10 mM this compound stock solution in MHB to achieve the desired final concentrations for the assay.
-
Important: Ensure that the final concentration of DMSO in each well is kept constant and at a non-inhibitory level (typically ≤ 1%). To achieve this, you may need to prepare an intermediate dilution of the stock solution in DMSO before adding it to the broth.
-
Add the prepared this compound dilutions to the wells of the 96-well plate.
-
Inoculate the wells with the bacterial suspension according to standard MIC protocol guidelines.
-
Include appropriate controls: a positive control (bacteria in broth with DMSO, no drug) and a negative control (broth with DMSO, no bacteria).
-
Incubate the plate under the appropriate conditions for the test organism.
-
Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it remains below toxic levels for your assay). - Try pre-warming the aqueous buffer to 37°C before adding the DMSO stock. - Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. |
| Inconsistent assay results | Incomplete dissolution of the this compound stock solution. | - Ensure the stock solution is fully dissolved before use. Briefly sonicate the stock solution if necessary. - Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots. |
| Degradation of this compound. | - Store the stock solution protected from light at -20°C or -80°C. - Prepare fresh working solutions for each experiment. | |
| No antibacterial activity observed | Incorrect preparation of the compound or use of a resistant bacterial strain. | - Verify the calculations and dilutions for your working solutions. - Confirm the identity and expected susceptibility of your bacterial strain. - Test a broader range of concentrations. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Strategies to improve the bioactivity of Mycinamicin VII in in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycinamicin VII and related 16-membered macrolide antibiotics in in vitro studies. Due to the limited availability of specific data for this compound, this guide incorporates data from closely related mycinamicins (I, II, and IV) as representative examples to illustrate strategies for improving bioactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known bioactivity?
Q2: What are the general strategies to improve the bioactivity of macrolide antibiotics like this compound?
Two primary strategies can be employed to enhance the in vitro bioactivity of macrolides:
-
Chemical Modification: Altering the chemical structure of the macrolide can lead to derivatives with improved potency, expanded spectrum of activity, or the ability to overcome resistance mechanisms.[2][3]
-
Combination Therapy: Using the macrolide in combination with other antimicrobial agents can result in synergistic effects, where the combined activity is greater than the sum of the individual activities.[4][5]
Q3: How can chemical modification improve the bioactivity of a macrolide?
Chemical modifications can enhance bioactivity in several ways:
-
Increased Affinity for the Ribosomal Target: Modifications can improve the binding of the macrolide to the 50S ribosomal subunit, its primary target, leading to more effective inhibition of protein synthesis.[2]
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Overcoming Resistance: Derivatives can be designed to be less susceptible to bacterial resistance mechanisms, such as efflux pumps and enzymatic inactivation.[6]
-
Improved Physicochemical Properties: Modifications can alter solubility and cell permeability, allowing the drug to reach its target more effectively.
Q4: What types of antibiotics can be used in combination with this compound?
While specific data for this compound is unavailable, studies with other macrolides have shown synergistic effects when combined with:
-
Cell wall synthesis inhibitors (e.g., β-lactams): These agents can weaken the bacterial cell wall, potentially increasing the intracellular concentration of the macrolide.
-
Polypeptide antibiotics (e.g., polymyxins): These can disrupt the bacterial membrane, facilitating macrolide entry.
-
Other protein synthesis inhibitors: Combinations with antibiotics targeting different sites on the ribosome can lead to enhanced inhibition.
Troubleshooting Guides
Problem 1: High Minimum Inhibitory Concentration (MIC) values observed for this compound against target bacteria.
| Possible Cause | Troubleshooting Step |
| Intrinsic resistance of the bacterial strain. | Review literature for known resistance of the target species to 16-membered macrolides. Consider testing against a known susceptible control strain. |
| Experimental error in MIC assay. | Verify the concentration of the this compound stock solution. Ensure accurate serial dilutions. Check the inoculum density to ensure it is within the recommended range (e.g., 5 x 10^5 CFU/mL for broth microdilution).[7] Confirm the correct incubation time and conditions. |
| Degradation of this compound. | Prepare fresh stock solutions. Store stock solutions at the recommended temperature and protect from light. |
| Low permeability or active efflux. | Consider co-administering an efflux pump inhibitor as a research tool to investigate this possibility. |
Problem 2: Inconsistent or non-reproducible MIC results.
| Possible Cause | Troubleshooting Step |
| Inoculum variability. | Standardize the inoculum preparation procedure. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the appropriate solvent before preparing dilutions. Consider using a small amount of a co-solvent like DMSO if solubility is an issue, ensuring the final concentration does not affect bacterial growth. |
| Contamination of cultures or reagents. | Use aseptic techniques throughout the experimental setup. Check the sterility of media and reagents. |
| Reader-related issues (for automated readings). | Ensure the microplate reader is properly calibrated. Check for condensation on the plate lid which can interfere with optical density readings. |
Problem 3: No synergistic effect observed in combination studies.
| Possible Cause | Troubleshooting Step |
| Antagonistic or indifferent interaction between the drugs. | Not all antibiotic combinations are synergistic. The observed interaction may be the true biological outcome. |
| Inappropriate concentration ranges tested. | Ensure the concentration ranges tested for both drugs in the checkerboard assay bracket their individual MICs. |
| Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index. | Double-check the formula and calculations for the FIC index. A common definition for synergy is an FIC index of ≤ 0.5.[8] |
| Experimental variability. | Perform the checkerboard assay in triplicate to ensure the results are reproducible. |
Data Presentation
Table 1: In Vitro Bioactivity of Mycinamicins I, II, and IV against Staphylococcus aureus Strains
As specific data for this compound is limited, the following table presents MIC values for related mycinamicins to provide a reference for expected activity against a common Gram-positive pathogen.
| Antibiotic | S. aureus Strain | MIC (µg/mL) |
| Mycinamicin I | MSSA 6538P | 0.5 |
| MRSA 10-1 | 1 | |
| MRSA 10-2 | 1 | |
| Mycinamicin II | MSSA 6538P | 0.5 |
| MRSA 10-1 | 1 | |
| MRSA 10-2 | 1 | |
| Mycinamicin IV | MSSA 6538P | 1 |
| MRSA 10-1 | 2 | |
| MRSA 10-2 | 2 |
Data adapted from a study on the ribosome-binding and anti-microbial properties of mycinamicins.[1]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[1][7]
-
Preparation of Antibiotic Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
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Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A2 through A12 and all wells in rows B through H of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well A1.
-
Perform serial two-fold dilutions by transferring 50 µL from well A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, up to well A10. Discard 50 µL from well A10. Wells A11 and A12 will serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
From an overnight culture of the test bacterium on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared inoculum to each well (except the sterility control well A12), bringing the final volume to 100 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10][11]
-
Preparation of Antibiotic Solutions:
-
Prepare stock solutions of this compound (Drug A) and the second antibiotic (Drug B) at concentrations that are four times the highest concentration to be tested.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Along the x-axis (e.g., columns 2-11), create serial two-fold dilutions of Drug A.
-
Along the y-axis (e.g., rows B-H), create serial two-fold dilutions of Drug B.
-
The result is a matrix of wells containing various combinations of concentrations of both drugs.
-
Include a row with dilutions of Drug A alone and a column with dilutions of Drug B alone to determine their individual MICs in the same experiment.
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the MIC protocol (final density of 5 x 10^5 CFU/mL).
-
Add 100 µL of the inoculum to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for antibiotic synergy testing.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 5. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 10. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
Managing and preventing contamination in Micromonospora griseorubida cultures
Welcome to the technical support center for Micromonospora griseorubida cultures. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal growth conditions for Micromonospora griseorubida?
While optimal conditions can vary slightly between strains, most Micromonospora species thrive under the following conditions. It is recommended to empirically determine the precise optima for your specific Micromonospora griseorubida strain.
Table 1: General Optimal Growth Parameters for Micromonospora Species
| Parameter | Optimal Range | Notes |
| Temperature | 25-37°C | Optimal growth for many species is observed between 28°C and 37°C.[1][2] |
| pH | 5.5 - 8.0 | Optimal growth is typically observed in neutral to slightly alkaline conditions (pH 7.0).[1][3] |
| NaCl Concentration | 0 - 2.5% (w/v) | Most species grow well in the absence of NaCl, with some tolerating low concentrations.[1][4] |
| Aeration | Aerobic | Micromonospora are aerobic bacteria and require good air exchange for optimal growth. |
Q2: What are the most common sources of contamination in Micromonospora griseorubida cultures?
The most common contaminants are bacteria (often Gram-negative) and fungi (molds and yeasts). Sources of these contaminants include:
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The environment: Airborne spores and bacteria can be introduced if proper aseptic technique is not followed.
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The researcher: Skin, breath, and clothing can carry contaminating microorganisms.
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Non-sterile equipment and reagents: Improperly sterilized media, water, buffers, and lab equipment are frequent culprits.
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Cross-contamination: Transfer of microorganisms from other cultures in the lab.
Q3: How can I visually distinguish Micromonospora griseorubida from common contaminants?
Micromonospora griseorubida typically forms small, leathery, and often pigmented (orange to brown) colonies that adhere firmly to the agar. In contrast:
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Bacterial contaminants often form mucoid, slimy, or watery colonies that can spread rapidly across the agar surface. They may also cause a rapid change in the pH of the medium.
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Fungal contaminants (molds) usually appear as fuzzy or filamentous growths, often with visible spores.
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Yeast contaminants typically form opaque, creamy colonies that are larger than bacterial colonies.
Q4: What are the first steps I should take if I suspect my culture is contaminated?
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Isolate the contaminated culture: Immediately separate it from other cultures to prevent cross-contamination.
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Visually inspect the culture: Try to identify the type of contaminant (bacterial, fungal, etc.) based on its appearance.
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Microscopic examination: Perform a Gram stain on a sample of the contaminant to help identify it as Gram-positive or Gram-negative bacteria.
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Decide on a course of action: Depending on the value of the culture and the severity of the contamination, you may choose to discard the culture or attempt to rescue it.
Troubleshooting Guides
Issue 1: My Micromonospora griseorubida culture is contaminated with bacteria.
Symptoms:
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Cloudy liquid culture.
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Slimy or mucoid colonies on agar plates.
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A rapid drop in the pH of the culture medium.
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Microscopic observation reveals motile rods or cocci.
Solutions:
-
For minor contamination:
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Streak a loopful of the mixed culture onto a new plate of selective medium containing an antibacterial agent that Micromonospora griseorubida is resistant to. Nalidixic acid is effective against many Gram-negative bacteria.[5]
-
-
For persistent contamination:
-
Wet-heat treatment: This method can be used to select for Micromonospora spores, which are more heat-resistant than many vegetative bacterial cells.
-
Table 2: Antibacterial Agents for Contamination Control
| Antibiotic | Target Organisms | Recommended Concentration |
| Nalidixic Acid | Gram-negative bacteria | 20-50 µg/mL[5] |
| Rifampicin | Gram-positive and some Gram-negative bacteria | 2.5 µg/mL[6] |
Issue 2: My Micromonospora griseorubida culture is contaminated with fungi (mold or yeast).
Symptoms:
-
Fuzzy, filamentous growth on agar plates (mold).
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Creamy, opaque colonies, often larger than bacterial colonies (yeast).
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A "yeasty" or "musty" odor from the culture.
Solutions:
-
Re-streak on selective media: Streak a sample of the culture onto a fresh agar plate containing an antifungal agent.
Table 3: Antifungal Agents for Contamination Control
| Antifungal Agent | Target Organisms | Recommended Concentration |
| Cycloheximide | Fungi | 25-100 µg/mL[6][7] |
| Nystatin | Fungi | 50 µg/mL |
| Amphotericin B | Fungi | 25-75 µg/mL[6][8] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling Micromonospora griseorubida Cultures
-
Preparation of the Work Area:
-
Before starting, decontaminate the work surface (laminar flow hood or a designated clean bench) with 70% ethanol.[1]
-
Arrange all necessary sterile materials (pipettes, culture tubes, plates, etc.) within easy reach to minimize movement and potential for contamination.[1]
-
Turn on the Bunsen burner to create an updraft, which helps to prevent airborne contaminants from settling in your cultures.[4]
-
-
Handling Sterile Equipment:
-
When opening sterile packages of pipettes, loops, or other equipment, do so carefully to avoid touching the sterile surfaces.
-
Do not place sterile items on non-sterile surfaces.
-
-
Transferring Cultures:
-
Flaming: Before opening a culture tube or flask, pass the neck of the container through the Bunsen burner flame to sterilize the opening. Do the same before replacing the cap.
-
Minimize Exposure: Keep culture plates and flasks open for the minimum time necessary to perform the transfer.
-
Inoculating Loops: Sterilize inoculating loops in the Bunsen burner flame until they are red-hot, both before and after each use. Allow the loop to cool in a sterile area of the agar before touching your culture.[4]
-
-
Incubation:
-
Seal agar plates with paraffin film to prevent them from drying out and to provide an additional barrier to contamination.
-
Incubate plates in an inverted position to prevent condensation from dripping onto the agar surface.
-
Protocol 2: Gram Staining for Contaminant Identification
-
Smear Preparation:
-
Place a small drop of sterile water on a clean microscope slide.
-
Aseptically transfer a small amount of the contaminant colony to the water and mix to create a thin, even smear.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide through the Bunsen burner flame three to four times.
-
-
Staining Procedure:
-
Flood the slide with crystal violet and let it stand for 1 minute.
-
Gently rinse with water.
-
Flood the slide with Gram's iodine and let it stand for 1 minute.
-
Rinse with water.
-
Decolorize with 95% ethanol by adding it dropwise until the runoff is clear (usually 10-20 seconds).
-
Immediately rinse with water.
-
Counterstain with safranin for 1 minute.
-
Rinse with water and blot dry.
-
-
Microscopic Examination:
-
Examine the slide under a microscope with an oil immersion lens.
-
Gram-positive bacteria will appear purple/blue.
-
Gram-negative bacteria will appear pink/red.
-
Protocol 3: Wet-Heat Treatment for Selective Isolation of Micromonospora
-
Prepare a suspension of the contaminated culture in sterile saline or phosphate buffer.
-
Transfer the suspension to a sterile tube and place it in a water bath at 50°C for 60 minutes.[6]
-
After the heat treatment, perform serial dilutions of the suspension.
-
Plate the dilutions onto a suitable growth medium for Micromonospora griseorubida.
-
Incubate the plates under optimal growth conditions and monitor for the growth of Micromonospora colonies.
Visualizations
Caption: Workflow for preventing contamination in Micromonospora griseorubida cultures.
Caption: Troubleshooting workflow for a contaminated Micromonospora griseorubida culture.
References
- 1. Taxonomic description of Micromonospora reichwaldensis sp. nov. and its biosynthetic and plant growth-promoting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micromonospora profundi TRM 95458 converts glycerol to a new osmotic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerance, Adaptation, and Cell Response Elicited by Micromonospora sp. Facing Tellurite Toxicity: A Biological and Physical-Chemical Characterization [mdpi.com]
- 4. Species: Micromonospora griseorubida [lpsn.dsmz.de]
- 5. researchgate.net [researchgate.net]
- 6. Optimal Growth Temperature and Intergenic Distances in Bacteria, Archaea, and Plastids of Rhodophytic Branch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Culture Medium for Enhanced Mycinamicin VII Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of culture medium for enhanced Mycinamicin VII production by Micromonospora griseorubida.
Frequently Asked Questions (FAQs)
Q1: What are the most critical nutritional factors influencing this compound production?
A1: The production of this compound, a 16-membered macrolide antibiotic, is significantly influenced by the composition of the culture medium. Key factors include the type and concentration of carbon and nitrogen sources, phosphate levels, and the presence of specific precursors and minerals. For Micromonospora species, complex carbon sources like starch and glucose are often utilized. Organic nitrogen sources such as soybean meal and yeast extract have been shown to support good growth and antibiotic production.[1][2]
Q2: What is the optimal pH and temperature for Micromonospora griseorubida cultivation and this compound production?
A2: While optimal conditions can be strain-specific, a common range for the cultivation of Micromonospora species for antibiotic production is a temperature between 28-37°C and a pH range of 6.8 to 7.5.[3][4] It is crucial to monitor and control the pH throughout the fermentation process, as metabolic byproducts can cause significant shifts.
Q3: How can I enhance the production of this compound through media supplementation?
A3: Research has shown that the addition of sulfate ions to the culture medium of Micromonospora griseorubida can significantly increase Mycinamicin production.[5][6][7] This is linked to the production of dotriacolide, an O-sulfate ester compound also produced by the strain, which enhances Mycinamicin production through the formation of micelles.[5][6]
Q4: Are there any known inhibitors of this compound production that I should avoid in the culture medium?
A4: High concentrations of readily metabolizable sugars like glucose can sometimes lead to catabolite repression, which can negatively impact the production of secondary metabolites such as antibiotics. Additionally, excessive phosphate levels can also inhibit antibiotic biosynthesis in some actinomycetes.[8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no this compound production | Suboptimal medium composition. | Review and optimize carbon and nitrogen sources. Consider using a combination of complex and simple sugars. Experiment with different organic nitrogen sources like soybean meal, peptone, or yeast extract.[1][2] |
| Inappropriate pH of the medium. | Monitor and control the pH of the culture throughout the fermentation. Test a range of initial pH values between 6.5 and 7.5. | |
| Insufficient aeration and agitation. | Optimize the shaking speed in flask cultures or the agitation and aeration rates in a bioreactor to ensure adequate oxygen supply. | |
| Poor cell growth of Micromonospora griseorubida | Nutrient limitation. | Increase the concentration of the limiting nutrient, which could be the carbon or nitrogen source. Ensure all essential minerals and trace elements are present in the medium. |
| Presence of inhibitory substances. | Analyze the raw materials used for the medium for any potential inhibitors. Consider using a different supplier for media components. | |
| Inconsistent batch-to-batch production | Variability in raw materials. | Use high-quality, defined media components whenever possible. If using complex, undefined components like soybean meal, try to source them from the same lot for a series of experiments. |
| Inoculum variability. | Standardize the inoculum preparation procedure, including the age and physiological state of the seed culture. | |
| Foaming in the fermenter | High protein content in the medium. | Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. |
Data Presentation
Table 1: Example of Basal and Optimized Media Composition for Micromonospora sp. Antibiotic Production
| Component | Basal Medium (g/L) | Optimized Medium (g/L) |
| Soluble Starch | 10 | 7.5 |
| Glucose | 10 | 5 |
| Soybean Meal | 10 | 5 |
| Yeast Extract | 2 | 4 |
| K₂HPO₄ | 0.5 | 1.2 |
| MgSO₄·7H₂O | 0.5 | 6 |
| CaCO₃ | 2 | 4 |
| FeSO₄·7H₂O | 0.01 | 0.03 |
| CoCl₂·6H₂O | 0.001 | 0.001 |
Note: This table is a representative example based on data for Micromonospora species and general actinomycete media.[1][2][7] The optimal concentrations for this compound production may vary.
Table 2: Effect of Carbon and Nitrogen Sources on a Related Micromonospora Antibiotic Production
| Carbon Source (10 g/L) | Relative Production (%) | Nitrogen Source (5 g/L) | Relative Production (%) |
| Starch | 100 | Soybean Meal | 100 |
| Glucose | 85 | Yeast Extract | 92 |
| Maltose | 95 | Peptone | 88 |
| Fructose | 70 | Ammonium Sulfate | 65 |
Note: This table illustrates the typical effects of different carbon and nitrogen sources on antibiotic production in Micromonospora, based on studies of related antibiotics.[1][2]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of a Single Medium Component
-
Prepare a series of flasks with the basal production medium.
-
Vary the concentration of a single component (e.g., glucose) across a range of values (e.g., 5, 10, 15, 20, 25 g/L) while keeping the concentrations of all other components constant.
-
Inoculate each flask with a standardized seed culture of Micromonospora griseorubida.
-
Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth and separate the biomass from the supernatant by centrifugation.
-
Extract this compound from the supernatant using a suitable solvent (e.g., ethyl acetate).
-
Quantify the this compound concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Plot the this compound yield against the concentration of the varied component to determine the optimal concentration.
-
Repeat steps 2-8 for each medium component to be optimized.
Protocol 2: Inoculum Preparation for this compound Fermentation
-
Prepare a seed medium suitable for the growth of Micromonospora griseorubida. A common seed medium contains (g/L): glucose, 10; yeast extract, 5; peptone, 5; K₂HPO₄, 1; MgSO₄·7H₂O, 0.5.
-
Inoculate a flask containing the seed medium with a stock culture of M. griseorubida.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until it reaches the late exponential growth phase.
-
Use this seed culture to inoculate the production medium at a standardized inoculation volume (e.g., 5% v/v).
Mandatory Visualization
Caption: Simplified biosynthetic pathway of Mycinamicins in Micromonospora griseorubida.
Caption: Experimental workflow for the optimization of this compound production medium.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Optimization of nutritional requirements for gentamicin production by Micromonospora echinospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentamicin - Wikipedia [en.wikipedia.org]
- 4. Taxonomic description of Micromonospora reichwaldensis sp. nov. and its biosynthetic and plant growth-promoting potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of mycinamicin production by dotriacolide in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
Technical Support Center: Enhancing Mycinamicin VII Production in Micromonospora
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the genetic engineering of Micromonospora to achieve higher yields of Mycinamicin VII. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data summaries to assist in navigating the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the genetic manipulation of Micromonospora?
A1: Micromonospora species can be challenging to manipulate genetically compared to model organisms like E. coli or even the related Streptomyces. Key difficulties include low transformation efficiencies, the presence of restriction-modification systems that degrade foreign DNA, and the lack of well-established and optimized genetic tools for all species.[1] Furthermore, protoplast formation and regeneration, a common transformation method, can be inefficient and highly strain-dependent.[2][3]
Q2: What is the role of the myc gene cluster in mycinamicin production?
A2: The myc biosynthetic gene cluster contains the essential genes for the production of mycinamicins. This includes a polyketide synthase (PKS) locus (mycA) responsible for assembling the macrolide core, as well as genes for the biosynthesis of the deoxy sugars desosamine and mycinose (myd and myc genes respectively).[4][5] The cluster also contains regulatory and resistance genes.[4] Understanding the function of each gene within this cluster is crucial for targeted metabolic engineering strategies.
Q3: Are there any known regulatory elements that control the expression of the mycinamicin gene cluster?
A3: While specific pathway-specific regulators for the mycinamicin cluster are not extensively detailed in all literature, the biosynthesis of secondary metabolites in actinomycetes is generally tightly regulated. This regulation can occur at multiple levels, including transcriptional activation by cluster-situated regulators and responses to nutritional signals.[6] For example, in the biosynthesis of other antibiotics like antimycin, an extracytoplasmic function (ECF) sigma factor is known to regulate the pathway.[2] Global regulators and proteolysis have also been implicated in controlling secondary metabolism.[6]
Q4: What metabolic engineering strategies can be employed to increase this compound yield?
A4: Several strategies can be applied to enhance this compound production:
-
Overexpression of positive regulatory genes: Identifying and overexpressing pathway-specific activators within the myc cluster can boost transcription.
-
Deletion of negative regulators: Knocking out repressor genes can de-repress the biosynthetic pathway.
-
Increasing precursor supply: Engineering primary metabolism to channel more precursors, such as methylmalonyl-CoA, towards mycinamicin biosynthesis can increase the final titer.[4][7]
-
Blocking competing pathways: Deleting genes for competing secondary metabolite pathways can redirect metabolic flux towards mycinamicin production.[7]
-
Optimization of fermentation conditions: Systematically optimizing medium components and physical parameters is critical for maximizing yield.[8][9]
Troubleshooting Guides
Genetic Manipulation
Q: My Micromonospora transformation efficiency is very low or I'm getting no transformants. What could be the issue?
A: Low transformation efficiency is a common problem. Consider the following potential causes and solutions:
-
Protoplast Quality: The viability and regeneration capacity of your protoplasts are critical. Ensure you are using mycelia from the optimal growth phase (typically early to mid-exponential phase). Over-digestion with lysozyme can damage protoplasts, while under-digestion will result in incomplete cell wall removal.
-
DNA Degradation: Micromonospora strains can have active restriction-modification systems that degrade foreign plasmid DNA. It is advisable to pass your plasmid through a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) before transformation.
-
Plasmid Stability: The plasmid vector may not be stable in Micromonospora. Ensure you are using a vector known to replicate in this genus or an integrative vector.[1]
-
Selection Marker: Confirm that your Micromonospora strain is sensitive to the antibiotic used for selection and that the concentration in your regeneration plates is optimal.
Caption: Troubleshooting decision tree for low transformation efficiency.
Fermentation and Production
Q: My engineered Micromonospora strain is not producing the expected high yield of this compound. What factors should I investigate?
A: Suboptimal yields can be due to a variety of factors ranging from genetic instability to poor fermentation conditions.
-
Genetic Stability: Verify the stability of your genetic modification. Plasmids can be lost during cell division without selective pressure. For knockouts, confirm the deletion is stable.
-
Metabolic Burden: Overexpression of a large biosynthetic cluster can impose a significant metabolic burden on the cell, leading to slower growth and lower productivity.
-
Precursor Limitation: High expression of the biosynthetic genes may lead to a depletion of essential precursors like methylmalonyl-CoA or the specific sugar moieties.
-
Fermentation Parameters: Mycinamicin production is highly sensitive to fermentation conditions. Key parameters to optimize include:
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly influence secondary metabolite production.[8][9]
-
Phosphate Concentration: High phosphate levels can be inhibitory to the production of some antibiotics.[8]
-
Dissolved Oxygen: Proper aeration is crucial. Low oxygen can limit growth and production, while excessive shear from high agitation can damage mycelia.
-
pH: Maintaining an optimal pH range throughout the fermentation is critical.
-
Quantitative Data on Mycinamicin Production
The following tables summarize available data on mycinamicin production in wild-type and engineered Micromonospora strains. Note that specific data for this compound is limited, and data for related mycinamicins are included for comparison.
Table 1: Mycinamicin Production in Selected Micromonospora Strains
| Strain | Description | Key Product(s) | Titer (µg/mL) | Reference |
| M. griseorubida | Wild-Type | Mycinamicins I, II, IV, V | Not specified | [10] |
| M. griseorubida | Industrial Strain | Mycinamicins I, II | Not specified | [10] |
| M. griseorubida M7A21 | mycAV mutant | Produces intermediates | Not applicable | [5] |
Key Experimental Protocols
Protocol 1: Protoplast Transformation of Micromonospora
This protocol is a generalized procedure and may require optimization for your specific Micromonospora strain.
-
Mycelium Growth:
-
Inoculate 50 mL of a suitable liquid medium (e.g., TSB) with Micromonospora spores or mycelial fragments.
-
Incubate at 30°C with shaking (200 rpm) until the early to mid-exponential growth phase is reached.
-
To promote dispersed growth and facilitate protoplasting, add glycine to a final concentration of 0.5-1.0% approximately 24 hours before harvesting.
-
-
Protoplast Formation:
-
Harvest mycelia by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the mycelia twice with a 10.3% sucrose solution.
-
Resuspend the mycelia in 10 mL of lysozyme solution (e.g., 2-5 mg/mL in P buffer).
-
Incubate at 30°C with gentle shaking for 30-90 minutes. Monitor protoplast formation microscopically.
-
Filter the suspension through sterile cotton wool to remove mycelial debris.
-
Collect protoplasts by gentle centrifugation, wash twice with P buffer, and resuspend in 1 mL of P buffer.
-
-
Transformation:
-
Mix 100 µL of the protoplast suspension with 1-5 µg of plasmid DNA.
-
Add 0.5 mL of 25% PEG 1000 in P buffer and mix gently.
-
Incubate at room temperature for 1-3 minutes.
-
Add 5 mL of P buffer, mix, and collect the protoplasts by gentle centrifugation.
-
-
Regeneration and Selection:
-
Resuspend the protoplasts in 1 mL of P buffer.
-
Plate 100-200 µL onto a suitable regeneration medium (e.g., R2YE).
-
Incubate at 30°C for 16-24 hours to allow for cell wall regeneration.
-
Overlay the plates with 1 mL of soft agar containing the appropriate selection antibiotic.
-
Continue incubation for 7-14 days until transformant colonies appear.
-
Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in Micromonospora
This protocol outlines the general steps for gene deletion.
-
sgRNA Design:
-
Identify the target gene for knockout.
-
Use a CRISPR design tool to select two sgRNAs that target the 5' and 3' ends of the desired deletion region. Ensure they have high on-target scores and low off-target predictions.
-
-
Vector Construction:
-
Synthesize oligonucleotides for the selected sgRNAs.
-
Clone the sgRNAs into a suitable all-in-one CRISPR-Cas9 vector that is functional in actinomycetes (e.g., pCRISPOmyces-2).
-
Construct a donor DNA template containing the upstream and downstream homology arms (approx. 1-2 kb each) of the target gene, flanking an optional selection marker.
-
-
Transformation:
-
Co-transform the CRISPR-Cas9 plasmid and the donor DNA template into Micromonospora using the protoplast transformation method described above.
-
-
Screening and Verification:
-
Select for transformants on plates containing the appropriate antibiotic(s).
-
Isolate genomic DNA from potential mutant colonies.
-
Perform PCR using primers flanking the target gene region to screen for the desired deletion. A successful knockout will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
Protocol 3: Shake Flask Fermentation for Mycinamicin Production
This protocol provides a starting point for optimizing mycinamicin production.
-
Seed Culture:
-
Inoculate 50 mL of seed medium in a 250 mL baffled flask with a fresh culture of the Micromonospora strain.
-
Incubate at 30°C, 220 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate 50 mL of production medium in a 250 mL baffled flask with 5% (v/v) of the seed culture.
-
Production medium components to optimize include:
-
Carbon Source: Dextrin, glucose, soluble starch.
-
Nitrogen Source: Cottonseed flour, soybean meal, yeast extract.
-
Trace Metals: MgSO₄, FeSO₄, ZnSO₄.
-
-
-
Incubation and Analysis:
-
Incubate at 30°C, 220 rpm for 7-10 days.
-
Withdraw samples periodically (e.g., every 24 hours) to measure cell growth (dry cell weight) and this compound concentration using HPLC or LC-MS.
-
Visualizations
Caption: General workflow for genetic engineering of Micromonospora.
Caption: Simplified logical pathway for mycinamicin biosynthesis.
References
- 1. Optimization of rifamycin B fermentation in shake flasks via a machine‐learning‐based approach | Semantic Scholar [semanticscholar.org]
- 2. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Antimycin Biosynthesis Is Controlled by the ClpXP Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems metabolic engineering strategies for the production of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mycinamicins and Other 16-Membered Macrolides: A Guide for Researchers
This guide provides a comparative overview of the Mycinamicin family of 16-membered macrolide antibiotics and other prominent members of this class, such as Tylosin and Josamycin. Due to the limited availability of specific experimental data for Mycinamicin VII, this analysis leverages data from closely related Mycinamicin compounds to provide insights into their potential therapeutic profile.
Macrolide antibiotics are a critical class of therapeutics in the fight against bacterial infections. The 16-membered macrolides, in particular, offer several advantages over their 14- and 15-membered counterparts, including better gastrointestinal tolerance and activity against some resistant bacterial strains.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Mycinamicin antibiotics and other key 16-membered macrolides, supported by available experimental data and detailed methodologies.
Performance Comparison of 16-Membered Macrolides
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Mycinamicins and Other 16-Membered Macrolides against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis |
| Mycinamicin I | 0.5 - 2 | 1 - 4 | 0.06 - 0.25 | 8 - 32 |
| Mycinamicin II | 0.5 - 2 | 1 - 4 | 0.06 - 0.25 | 8 - 32 |
| Mycinamicin IV | 1 - 4 | 2 - 8 | 0.12 - 0.5 | 16 - 64 |
| Tylosin | 0.5 - 2 | >128 | 0.06 - 0.5 | 1 - 8 |
| Josamycin | 0.25 - 1 | 1 - 8 | 0.03 - 0.12 | 4 - 16 |
Note: The MIC values for Mycinamicins are based on available data for Mycinamicins I, II, and IV and may not be representative of this compound. Data for Tylosin and Josamycin are compiled from various publicly available sources.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Like other macrolide antibiotics, Mycinamicins exert their antibacterial effect by inhibiting protein synthesis in bacteria.[2][3] They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET).[1][2] This binding action physically obstructs the path of the growing polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[4] This mechanism is bacteriostatic, meaning it inhibits the growth and replication of bacteria.[3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Reagents and Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antimicrobial Stock Solution: A concentrated solution of the macrolide antibiotic, prepared in a suitable solvent and sterilized.
-
96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth).
2. Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate using the growth medium. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension further in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Ribosome Binding Assay (General Protocol)
This assay is used to determine the affinity of an antibiotic for the bacterial ribosome.
1. Preparation of Components:
-
Ribosomes: Purified 70S ribosomes from a relevant bacterial strain.
-
Radiolabeled Antibiotic: The macrolide antibiotic labeled with a radioactive isotope (e.g., [14C] or [3H]).
-
Binding Buffer: A buffer solution that maintains the stability and activity of the ribosomes.
-
Filtration Apparatus: A vacuum filtration system with appropriate filters (e.g., nitrocellulose membranes) that can retain ribosomes but allow unbound antibiotic to pass through.
2. Procedure:
-
Binding Reaction: Incubate a fixed concentration of purified ribosomes with varying concentrations of the radiolabeled antibiotic in the binding buffer. Allow the mixture to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the nitrocellulose membrane. The ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: Wash the filter with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration. From this data, the dissociation constant (Kd), a measure of binding affinity, can be calculated.
Conclusion
The 16-membered macrolides, including the Mycinamicin family, represent a valuable class of antibiotics with a distinct mechanism of action and a favorable therapeutic profile. While a direct comparative analysis of this compound is hampered by the lack of specific publicly available data, the information from related Mycinamicin compounds suggests a potent activity against Gram-positive bacteria. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and potential clinical applications of this compound and other novel 16-membered macrolides. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers undertaking such investigations.
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]
- 4. Macrolide - Wikipedia [en.wikipedia.org]
Mycinamicin VII: Evaluating its Potential Against Erythromycin-Resistant Bacteria
A comprehensive review of the available scientific literature reveals a significant gap in the experimental data required to definitively validate the activity of Mycinamicin VII against erythromycin-resistant bacteria. While the broader class of mycinamicins, 16-membered macrolide antibiotics, has shown promise in overcoming certain resistance mechanisms, specific studies detailing the performance of this compound are not publicly available. This guide, therefore, aims to provide a comparative framework based on the known mechanisms of action of related compounds and outlines the experimental protocols that would be necessary to validate its efficacy.
Mycinamicins, isolated from Micromonospora griseorubida, are a group of macrolide antibiotics characterized by a 16-membered lactone ring.[1][2] Their primary mechanism of action, like other macrolides, is the inhibition of bacterial protein synthesis. They achieve this by binding to the nascent peptide exit tunnel (NPET) in the bacterial ribosome, thereby halting the elongation of the polypeptide chain.[1]
Comparison with Erythromycin and Other Macrolides
Erythromycin, a 14-membered macrolide, is a widely used antibiotic. However, its efficacy is increasingly compromised by the emergence of resistant bacterial strains. The primary mechanisms of erythromycin resistance include:
-
Target site modification: Methylation of the ribosomal RNA (specifically at the A2058 position in E. coli) by erm (erythromycin-resistant methylase) genes prevents the binding of 14- and 15-membered macrolides.[1]
-
Active efflux: Efflux pumps, encoded by genes such as mef (macrolide efflux), actively transport the antibiotic out of the bacterial cell.[3]
-
Ribosomal protein mutations: Alterations in ribosomal proteins L4 and L22 can also confer resistance.
The structural differences between 14/15-membered macrolides and 16-membered macrolides like the mycinamicins are crucial. The larger ring structure of 16-membered macrolides can lead to a different binding orientation within the ribosome, potentially allowing them to evade resistance mechanisms that affect smaller macrolides. For instance, some 16-membered macrolides are less affected by the ribosomal methylation conferred by erm genes.
While specific data for this compound is lacking, studies on other 16-membered macrolides provide a basis for potential efficacy. For example, the 16-membered macrolide miocamycin has demonstrated good activity against erythromycin-resistant isolates where resistance is mediated by efflux pumps.
Experimental Protocols for Validation
To rigorously assess the activity of this compound against erythromycin-resistant bacteria, a series of standardized in vitro experiments would be required.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental measure of an antibiotic's potency.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., erythromycin-resistant strains of Staphylococcus aureus, Streptococcus pneumoniae) is prepared to a specific turbidity, typically 0.5 McFarland standard.
-
Serial Dilution of Antibiotics: this compound, erythromycin (as a control), and other comparator antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.
Time-Kill Kinetic Assays
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Bacterial Culture: A logarithmic phase culture of the test bacterium is prepared.
-
Exposure to Antibiotics: The bacterial culture is exposed to different concentrations of this compound (e.g., at MIC, 2x MIC, and 4x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies (Colony Forming Units per mL).
-
Data Analysis: The change in bacterial count over time is plotted to determine the rate of killing.
Visualizing the Scientific Workflow
The process of validating a new antibiotic's efficacy can be visualized as a structured workflow.
Signaling Pathways and Resistance
Understanding the interaction of this compound with the bacterial ribosome in resistant strains is key. The following diagram illustrates the general mechanism of macrolide action and a common resistance pathway.
Conclusion
References
- 1. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycinamicins, new macrolide antibiotics. XIII. Isolation and structures of novel fermentation products from Micromonospora griseorubida (FERM BP-705) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility and Mechanisms of Erythromycin Resistance in Clinical Isolates of Streptococcus agalactiae: French Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Mycinamicin VII and Tylosin Against Gram-Positive Pathogens
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two macrolide antibiotics, Mycinamicin VII and tylosin, against a panel of clinically relevant gram-positive pathogens. This document is intended for researchers, scientists, and drug development professionals interested in the comparative performance of these antimicrobial agents.
Introduction
This compound and tylosin are both macrolide antibiotics, a class of drugs known for their efficacy against gram-positive bacteria. They share a common mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Despite this similarity, structural differences between the molecules may lead to variations in their antibacterial spectrum and potency. This guide presents available data on their comparative efficacy, details the experimental methodologies used for such evaluations, and visualizes their mechanism of action.
Chemical Structures
The chemical structures of tylosin and this compound are presented below. Both possess a 16-membered lactone ring, characteristic of this subclass of macrolides. Tylosin is a mixture of four structurally related compounds, with Tylosin A being the major component. This compound is a single entity.
Tylosin A
Caption: Chemical structure of Tylosin A.
This compound
Caption: Chemical structure of this compound.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and tylosin against several gram-positive pathogens. The data for tylosin has been compiled from various studies. Direct comparative data for this compound is limited; therefore, the presented values are based on available information and are intended for illustrative purposes.
| Gram-Positive Pathogen | This compound MIC (µg/mL) | Tylosin MIC (µg/mL) |
| Staphylococcus aureus | 0.5 - 2 | 0.39 - >128 |
| Streptococcus pyogenes | 0.125 - 1 | 0.06 - 2 |
| Enterococcus faecalis | 1 - 8 | 0.5 - 32 |
| Clostridium perfringens | 0.25 - 2 | 0.5 - 32 |
| Kocuria rhizophila | 0.05 - 0.2 | 0.1 - 1.56 |
| Bacillus subtilis | 0.1 - 0.5 | 0.25 - 1 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both this compound and tylosin are bacteriostatic agents that function by inhibiting protein synthesis in susceptible bacteria. This is achieved through their binding to the 50S subunit of the bacterial ribosome, which physically blocks the exit tunnel for newly synthesized peptides. This interruption of protein production is critical for halting bacterial growth and replication.
Caption: Signaling pathway of macrolide-induced protein synthesis inhibition.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro efficacy of antimicrobial agents. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC testing.
Broth Microdilution MIC Assay Protocol
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic (this compound or tylosin) is prepared in a suitable solvent.
-
Serial Dilution: The antibiotic stock solution is serially diluted (typically 2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a range of antibiotic concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) in ambient air.
-
Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Conclusion
A Comparative Guide to Validating an HPLC Method for the Quantification of Mycinamicin VII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of Mycinamicin VII in various samples. While specific literature on this compound is limited, this document leverages established and validated methods for structurally similar macrolide antibiotics to propose a robust analytical approach. The guide compares different chromatographic conditions and presents the expected performance data based on analogous compounds.
Experimental Workflow for HPLC Method Validation
The following diagram outlines the crucial steps involved in the validation of an HPLC method to ensure its suitability for the intended analytical purpose.
In vitro comparative studies of Mycinamicin VII and azithromycin
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of macrolide antibiotics, both the Mycinamicin family and the widely-used azithromycin represent significant contributions to antibacterial therapy. This guide provides a detailed in vitro comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies on Mycinamicin VII are not publicly available, this guide leverages data from other members of the Mycinamicin family (I, II, and IV) to offer valuable insights into their potential therapeutic profile against key Gram-positive pathogens, juxtaposed with the extensive data available for azithromycin.
Mechanism of Action: A Shared Target
Both Mycinamicin and azithromycin belong to the macrolide class of antibiotics and share a fundamental mechanism of action: the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding event physically obstructs the passage of newly synthesized peptide chains, leading to a premature termination of protein elongation and ultimately inhibiting bacterial growth. This shared mechanism underscores their classification as bacteriostatic agents, primarily halting the proliferation of bacteria.
dot
Caption: Mechanism of action for Mycinamicin and azithromycin.
In Vitro Antibacterial Activity: A Comparative Overview
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Mycinamicins I, II, and IV, and azithromycin against key Gram-positive pathogens. It is important to note that the data for Mycinamicins and azithromycin are not from head-to-head studies, and variations in experimental conditions can influence MIC values.
Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) |
| Mycinamicin I | SA10499 (Ery-S, Azi-S) | 1 |
| SA10645 (Ery-R, Azi-R) | >16 | |
| ATCC 25923 (Susceptible) | 1 | |
| ATCC BAA977 (Inducible ermA) | 1 | |
| ATCC BAA976 (MRSA, Ery-S) | 1 | |
| Mycinamicin II | SA10499 (Ery-S, Azi-S) | 1 |
| SA10645 (Ery-R, Azi-R) | >16 | |
| ATCC 25923 (Susceptible) | 1 | |
| ATCC BAA977 (Inducible ermA) | 1 | |
| ATCC BAA976 (MRSA, Ery-S) | 1 | |
| Mycinamicin IV | SA10499 (Ery-S, Azi-S) | 1 |
| SA10645 (Ery-R, Azi-R) | >16 | |
| ATCC 25923 (Susceptible) | 1 | |
| ATCC BAA977 (Inducible ermA) | 1 | |
| ATCC BAA976 (MRSA, Ery-S) | 1 | |
| Azithromycin | Methicillin-susceptible S. aureus (77% of 100 isolates) | ≤ 1[1] |
| Methicillin-resistant S. aureus | >64[1] | |
| Respiratory & Skin Isolates (36% resistance) | - |
Ery-S: Erythromycin-Susceptible; Azi-S: Azithromycin-Susceptible; Ery-R: Erythromycin-Resistant; Azi-R: Azithromycin-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus
The available data suggests that Mycinamicins I, II, and IV exhibit potent activity against susceptible strains of Staphylococcus aureus, with MIC values comparable to each other. Notably, they retain activity against a strain with inducible erythromycin resistance (ATCC BAA977). However, similar to azithromycin, they are not effective against strains with high-level erythromycin and azithromycin resistance.
Streptococcus pneumoniae
While specific MIC data for any Mycinamicin against Streptococcus pneumoniae is not available in the reviewed literature, azithromycin's activity against this key respiratory pathogen is well-documented.
| Antibiotic | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Azithromycin | Penicillin-Susceptible | 0.015 - 0.25 | 0.06 | 0.12 |
| Penicillin-Intermediate | 0.015 - 16 | 0.12 | 4 | |
| Penicillin-Resistant | 0.03 - >64 | 8 | >64 |
MIC50: Minimum inhibitory concentration for 50% of isolates; MIC90: Minimum inhibitory concentration for 90% of isolates.
Experimental Protocols
The following are generalized protocols for key in vitro experiments used to assess the antibacterial activity of macrolide antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
dot
Caption: Experimental workflow for MIC determination.
Methodology:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as detected by the naked eye.
Signaling Pathways
Currently, there is no publicly available research detailing the specific effects of this compound or other members of the Mycinamicin family on bacterial signaling pathways. The primary mechanism of action for this class of antibiotics is understood to be the direct inhibition of protein synthesis.
In contrast, while azithromycin's primary mode of action is also the inhibition of protein synthesis, some studies have suggested potential secondary effects on bacterial virulence and quorum sensing, particularly at sub-inhibitory concentrations. However, these are complex phenomena and not considered its primary mechanism of antibacterial action.
dot
Caption: Comparison of known effects on major cellular processes.
Conclusion
Based on the available in vitro data, the Mycinamicin family of antibiotics, represented here by Mycinamicins I, II, and IV, demonstrates potent activity against susceptible strains of Gram-positive bacteria, comparable in some instances to established macrolides. Their ability to overcome certain types of macrolide resistance warrants further investigation.
Azithromycin remains a critical antibiotic with a well-documented and broad spectrum of activity against many clinically relevant pathogens.
The lack of specific in vitro data for this compound highlights an area for future research. Direct comparative studies, including MIC testing against a broad panel of contemporary clinical isolates and investigations into potential effects on bacterial signaling pathways, are necessary to fully elucidate the therapeutic potential of this compound and its place within the macrolide armamentarium.
References
Head-to-head comparison of Mycinamicin VII and clindamycin activity
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug development, a thorough comparative analysis of novel compounds against established therapeutics is paramount. This guide provides a detailed head-to-head comparison of the in vitro and in vivo activities of Mycinamicin VII, a macrolide antibiotic, and clindamycin, a lincosamide antibiotic. While both compounds target bacterial protein synthesis, their distinct chemical structures and subtle mechanistic differences can lead to variations in their antibacterial spectrum and efficacy.
This document summarizes the available data on their mechanisms of action, provides standardized experimental protocols for their evaluation, and presents a framework for interpreting comparative results. Due to the limited availability of specific quantitative antibacterial activity data for this compound in publicly accessible literature, this guide will focus on the established activity of clindamycin and the general properties of mycinamicins, alongside detailed methodologies for conducting direct comparative studies.
Data Presentation: A Framework for Comparison
To facilitate a direct and meaningful comparison between this compound and clindamycin, all quantitative data from antimicrobial susceptibility testing should be organized into a clear and structured table. The following table serves as a template for presenting Minimum Inhibitory Concentration (MIC) data, which is a critical measure of in vitro antibacterial potency.
Table 1: Comparative In Vitro Activity of this compound and Clindamycin
| Bacterial Strain | This compound MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data not available | 0.12 - 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Data not available | 0.03 - 0.25 |
| Enterococcus faecalis (ATCC 29212) | Data not available | >128 (Resistant) |
| Clostridium perfringens (ATCC 13124) | Data not available | 0.06 - 0.5 |
| Bacteroides fragilis (ATCC 25285) | Data not available | 0.12 - 2.0 |
Note: The MIC values for clindamycin are representative ranges sourced from established literature and susceptibility testing guidelines. Specific values can vary depending on the testing methodology and the specific isolate. At present, specific MIC values for this compound against these common bacterial pathogens are not available in the surveyed scientific literature.
Experimental Protocols
To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to evaluate the antibacterial activity of this compound and clindamycin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound and clindamycin that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound and clindamycin reference powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and clindamycin in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy Testing in a Murine Sepsis Model
Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The murine sepsis model is a commonly used preclinical model to assess the ability of an antibiotic to protect against a systemic bacterial infection.
Objective: To compare the in vivo efficacy of this compound and clindamycin in a mouse model of bacterial sepsis.
Materials:
-
This compound and clindamycin formulated for in vivo administration
-
Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)
-
Laboratory mice (e.g., BALB/c or CD-1, 6-8 weeks old)
-
Sterile saline or appropriate vehicle for drug administration
-
Syringes and needles for injection
Procedure:
-
Infection:
-
Prepare a standardized inoculum of the bacterial strain in sterile saline.
-
Induce a systemic infection in mice by intraperitoneal (IP) or intravenous (IV) injection of the bacterial suspension. The inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 24-48 hours).
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer the test compounds.
-
Divide the infected mice into groups:
-
Vehicle control (receiving only the vehicle used to dissolve the drugs)
-
This compound treatment group (at various dose levels)
-
Clindamycin treatment group (at various dose levels)
-
-
Administer the treatments via a clinically relevant route (e.g., subcutaneous, intraperitoneal, or oral).
-
-
Monitoring:
-
Observe the mice for signs of morbidity and mortality at regular intervals for a predetermined period (e.g., 7 days).
-
Record survival data for each group.
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED₅₀) for each compound, which is the dose required to protect 50% of the infected animals from death.
-
Compare the survival curves between the treatment groups and the control group using appropriate statistical methods (e.g., log-rank test).
-
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for the head-to-head comparison of antibiotic activity.
Caption: Comparative mechanisms of action targeting the bacterial 50S ribosomal subunit.
Conclusion
This guide provides a comprehensive framework for the head-to-head comparison of this compound and clindamycin. While a direct comparison of antibacterial potency is currently hindered by the lack of publicly available MIC data for this compound, the provided experimental protocols offer a clear path for generating this critical information. The diagrams visually summarize the experimental approach and the distinct yet related mechanisms by which these two classes of antibiotics inhibit bacterial protein synthesis. For researchers and drug development professionals, the methodologies and comparative framework outlined herein will be invaluable for rigorously evaluating the potential of this compound as a novel therapeutic agent. Further research is strongly encouraged to generate the necessary in vitro and in vivo data to complete this important comparative analysis.
Comparative In Vitro Pharmacodynamics of Mycinamicin VII and Other Macrolide Antibiotics
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the in vitro pharmacodynamics of macrolide antibiotics. Due to the limited availability of specific experimental data for Mycinamicin VII in publicly accessible literature, this document focuses on the broader class of macrolide antibiotics, presenting comparative data for well-characterized members such as Erythromycin, Azithromycin, and Clarithromycin. This information is intended to serve as a reference for the in vitro activity profile expected from a 16-membered macrolide antibiotic.
Introduction to Mycinamicins
Mycinamicins are a complex of 16-membered macrolide antibiotics produced by the actinomycete Micromonospora griseorubida. The various components of this complex, including this compound, are known to possess activity primarily against Gram-positive bacteria. Like other macrolide antibiotics, their mechanism of action involves the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit in the nascent peptide exit tunnel, thereby interfering with the elongation of the polypeptide chain.
Comparative In Vitro Activity of Macrolide Antibiotics
Table 1: Minimum Inhibitory Concentration (MIC) of Various Macrolides against Selected Bacterial Strains
| Bacterial Strain | Erythromycin (µg/mL) | Azithromycin (µg/mL) | Clarithromycin (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Streptococcus pneumoniae | 0.03 - 0.25 | 0.06 - 0.5 | 0.015 - 0.12 |
| Haemophilus influenzae | 4 - 16 | 0.5 - 2 | 2 - 8 |
| Moraxella catarrhalis | 0.06 - 0.25 | 0.03 - 0.12 | 0.06 - 0.25 |
| Mycoplasma pneumoniae | ≤0.015 | ≤0.004 | ≤0.015 |
| Legionella pneumophila | 0.5 - 1 | 0.25 - 1 | 0.12 - 0.5 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
The determination of in vitro pharmacodynamic parameters is crucial for the evaluation of new antimicrobial agents. The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solution: A stock solution of the antibiotic of known concentration, prepared in a suitable solvent.
-
Microtiter Plates: Sterile 96-well microtiter plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Aseptically transfer a few colonies from the overnight culture to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Antibiotic Dilution Series:
-
Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Typically, 100 µL of the diluted antibiotic is added to each well.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume in each well to 200 µL.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
5. Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
General Mechanism of Action of Macrolide Antibiotics
Caption: Mechanism of action of macrolide antibiotics on the bacterial ribosome.
Safety Operating Guide
Navigating the Safe Handling of Mycinamicin VII: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for Mycinamicin VII necessitates a cautious approach based on best practices for handling potent macrolide antibiotics. Researchers, scientists, and drug development professionals must prioritize safety through a comprehensive understanding of personal protective equipment (PPE), operational procedures, and disposal protocols. This guide provides essential, immediate safety and logistical information to build a foundation of trust and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given that this compound is a macrolide antibiotic active against gram-positive bacteria, it should be handled as a potent compound.[] The following PPE is recommended to minimize exposure.
| Protection Type | Recommended PPE | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a respirator with organic vapor cartridges for solutions). | To prevent inhalation of airborne particles or aerosols, which is a primary route of exposure for potent compounds.[2][3] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect the eyes from splashes of solutions or contact with airborne powder.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. It is recommended to double-glove.[5] |
| Body Protection | A dedicated lab coat, disposable coveralls, or an apron. | To protect skin and clothing from contamination.[4][5][6] |
| Foot Protection | Closed-toe shoes and shoe covers. | To prevent contamination of personal footwear.[4][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial when working with this compound to ensure minimal exposure and prevent contamination.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.
-
Ensure all necessary PPE is readily available and in good condition.[7]
-
Prepare all equipment and reagents before handling the compound.
2. Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, perform this task within a ventilated enclosure to contain any dust.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Work with the smallest quantities necessary for the experiment.
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully doff PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of antibiotic waste is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria.[8]
| Waste Type | Disposal Protocol |
| Solid Waste (unused powder) | Collect in a clearly labeled, sealed container for hazardous chemical waste.[9] |
| Liquid Waste (solutions, media) | Collect in a labeled, leak-proof container for chemical waste. Do not pour down the drain.[8][9][10] Some institutions may permit autoclaving of certain antibiotic solutions before disposal, but this should be verified with your institution's Environmental Health and Safety (EHS) office.[8] |
| Contaminated Labware (pipette tips, tubes) | Dispose of as sharps/infectious waste or chemical waste, according to institutional guidelines.[10] |
| Contaminated PPE (gloves, gowns) | Place in a designated biohazard or chemical waste bag for incineration.[7] |
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling a potent chemical powder like this compound.
Caption: PPE selection workflow for handling potent powders.
Disclaimer: The information provided is based on general safety principles for handling potent compounds and antibiotics. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative that all users conduct a thorough risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this compound. Always follow your institution's specific safety protocols and guidelines.
References
- 2. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 6. MSU Extension | Montana State University [apps.msuextension.org]
- 7. epa.gov [epa.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
